2-(Pyrrolidin-1-yl)ethanamine dihydrochloride
Description
The exact mass of the compound 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-pyrrolidin-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLQUSMPBPVMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672577 | |
| Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65592-36-1 | |
| Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Unseen Hazards: A Technical Guide to 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride for the Research Professional
An In-Depth Safety and Handling Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Checklist Mentality
In the fast-paced world of research and development, the imperative to innovate can sometimes overshadow the critical need for a deep, nuanced understanding of the chemical reagents we handle daily. This guide moves beyond the conventional, often superficial, checklist approach to chemical safety. It is designed for the discerning scientist who understands that true safety and experimental success are rooted in a comprehensive knowledge of a substance's intrinsic properties and reactive potential. 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, a versatile building block in medicinal chemistry and organic synthesis, presents a multifaceted hazard profile that demands more than just a cursory glance at a standard Material Safety Data Sheet (MSDS). This document serves as a senior application scientist's perspective on not just what precautions to take, but why they are fundamentally necessary, empowering you to make informed, safety-conscious decisions in your laboratory.
Unveiling the Chemical Identity and Intrinsic Properties
A thorough understanding of a chemical's physical and chemical properties is the bedrock of safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the necessary engineering controls and personal protective equipment.
Table 1: Physicochemical Properties of 2-(Pyrrolidin-1-yl)ethanamine and its Dihydrochloride Salt
| Property | 2-(Pyrrolidin-1-yl)ethanamine (Free Base) | 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride | Rationale and Implications for Handling |
| Molecular Formula | C₆H₁₄N₂ | C₆H₁₆Cl₂N₂ | The dihydrochloride salt is expected to be a solid due to its ionic nature. |
| Molecular Weight | 114.19 g/mol [1] | 187.11 g/mol | Affects gravimetric measurements and solution preparation. |
| Appearance | Colorless to pale yellow liquid | White to off-white solid | The solid nature of the dihydrochloride reduces the risk of inhalation of vapors compared to the liquid free base, but creates a risk of airborne dust. |
| Odor | Fish-like, ammonia-like | Odorless to slight amine odor | The lack of a strong odor for the solid may not provide an adequate warning of exposure. |
| Melting Point | Not readily available | Expected to be significantly higher than the free base | High melting point indicates thermal stability at typical laboratory temperatures. |
| Boiling Point | ~166 °C | Decomposes before boiling | Heating the dihydrochloride salt is likely to cause decomposition, releasing hazardous gases. |
| Solubility | Soluble in water | Highly soluble in water | High water solubility facilitates the preparation of aqueous solutions but also increases the risk of rapid absorption through moist skin and mucous membranes. |
| Stability | Generally stable under normal conditions | Stable under recommended storage conditions. Air and moisture sensitive. | The hygroscopic nature of the salt requires storage in a dry, inert atmosphere to prevent degradation and maintain purity. |
The transformation of the free base, a liquid with a distinct odor, into a solid dihydrochloride salt fundamentally alters its hazard profile. While the risk of inhaling volatile vapors is diminished, the potential for generating and inhaling fine dust particles during handling becomes a primary concern. The high water solubility, a desirable trait for many applications, also presents a significant toxicological risk, as it allows for rapid dissolution in bodily fluids upon contact.
The Toxicological Landscape: A Multi-faceted Threat
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride presents a complex array of toxicological hazards that necessitate stringent safety protocols. The available data, primarily from a comprehensive Safety Data Sheet for a closely related or identical product, indicates that this compound is not merely a simple irritant but a substance with the potential for severe and long-term health effects.
Table 2: Summary of GHS Hazard Classifications
| Hazard Class | GHS Category | Hazard Statement | Toxicological Rationale and Implications |
| Flammable Solid | 1 | H228: Flammable solid | While not as volatile as a liquid, the solid can be ignited by heat, sparks, or flames, especially if finely divided. |
| Eye Irritation | 2A | H319: Causes serious eye irritation | The chemical can cause significant and potentially damaging inflammation upon contact with the eyes. |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Inhalation of dust can lead to an allergic-type reaction in the respiratory system, with potential for severe responses upon subsequent exposures. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Repeated skin contact can lead to the development of an allergic rash (contact dermatitis). |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | There is evidence to suggest that this compound may cause mutations in the DNA of germ cells, which can be passed on to future generations. |
| Carcinogenicity | 1B | H350: May cause cancer | This classification indicates that the substance is presumed to have carcinogenic potential for humans. |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child | Exposure to this compound may have adverse effects on reproductive health and fetal development. |
| Long-term Aquatic Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life | Improper disposal can lead to the contamination of aquatic ecosystems with persistent and harmful effects. |
The classification of this compound as a suspected mutagen, carcinogen, and reproductive toxin underscores the critical importance of minimizing all routes of exposure. These are not acute, immediately apparent effects, but rather insidious hazards that can have life-altering consequences long after the initial exposure.
A Proactive Approach to Safety: Engineering Controls and Personal Protective Equipment
Given the significant hazards associated with 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, a multi-layered approach to safety is essential, prioritizing engineering controls to minimize exposure, supplemented by appropriate personal protective equipment (PPE).
The Primacy of Engineering Controls
The most effective way to mitigate risk is to control hazards at their source.
-
Fume Hood: All handling of the solid compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of fine dust particles.
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.
Personal Protective Equipment: The Last Line of Defense
PPE is not a substitute for robust engineering controls but is a crucial final barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing or dust generation.
-
Hand Protection: Wear nitrile gloves at all times. Given the potential for skin sensitization, it is prudent to double-glove. Inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a particulate filter is necessary.
-
Protective Clothing: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be considered.
Figure 1: Hierarchy of controls for safe handling.
Standard Operating Procedures: From Receipt to Disposal
A systematic and well-documented workflow is essential for ensuring safety and experimental reproducibility.
Receipt and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
Storage Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked with the appropriate hazard warnings.
-
Inert Atmosphere: Due to its air and moisture sensitivity, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Weighing and Solution Preparation
Protocol: Weighing and Dissolving 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride
-
Preparation: Don all required PPE (safety goggles, face shield, double nitrile gloves, lab coat). Ensure the chemical fume hood is functioning correctly.
-
Staging: Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the fume hood before introducing the chemical.
-
Weighing: Carefully open the container inside the fume hood. Use a clean, dry spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Avoid any actions that could generate dust.
-
Dissolution: Slowly add the solid to the solvent in a beaker with gentle stirring. The high water solubility should facilitate rapid dissolution.
-
Cleanup: Tightly reseal the chemical container. Decontaminate the spatula and weigh boat with an appropriate solvent before removing them from the fume hood.
Figure 2: Workflow for weighing and solution preparation.
Waste Disposal
-
Segregation: All waste contaminated with 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Containerization: Use a robust, leak-proof container for solid and liquid waste.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures: Preparedness is Paramount
In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.
First-Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Figure 3: First-aid decision tree for exposure incidents.
Accidental Release Measures
-
Small Spills:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Carefully sweep up the absorbed material and place it in a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team and environmental health and safety office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Conclusion: A Culture of Safety
The responsible use of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, and indeed any chemical reagent, transcends the mere adherence to a set of rules. It requires a deep-seated culture of safety, one that is built on a foundation of knowledge, vigilance, and mutual respect for the well-being of all laboratory personnel. By understanding the fundamental chemical and toxicological properties of this compound, we can move from a reactive to a proactive stance on safety, ensuring that our pursuit of scientific advancement is never compromised by a preventable accident. This guide provides the framework for that understanding, but it is the daily commitment of each researcher that will ultimately translate this knowledge into a safer and more productive laboratory environment.
References
- PubChem. (n.d.). 1-Pyrrolidineethanamine. National Center for Biotechnology Information.
- Solubility of Things. (n.d.). 2-(Pyrrolidin-1-yl)ethanamine.
- Sigma-Aldrich. (2025, April 30). Safety Data Sheet.
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for conducting quantum chemical (QC) calculations on 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride. This molecule, a common building block in medicinal chemistry, exists in its protonated dihydrochloride form under many physiological and formulation conditions, making this state critically relevant for drug development. By moving beyond classical molecular mechanics, QC calculations offer unparalleled accuracy in determining electronic structure, molecular geometry, and reactivity, which are fundamental to understanding a drug candidate's behavior.[1]
This whitepaper is structured to provide not just a protocol, but the scientific rationale behind each computational choice, empowering researchers to apply these principles to their own work. We will detail the entire workflow, from building the initial 3D structure and selecting the appropriate level of theory and basis set, to performing geometry optimization, vibrational frequency analysis for structural validation, and calculating key molecular properties like electrostatic potential and frontier molecular orbitals. The ultimate goal is to furnish researchers with a self-validating, rigorous computational framework to predict and understand the intrinsic properties of this molecule, thereby accelerating informed decision-making in the drug discovery pipeline.[2]
Introduction: The Rationale for a Quantum-Level Investigation
2-(Pyrrolidin-1-yl)ethanamine is a versatile diamine that features prominently as a scaffold or intermediate in the synthesis of a wide range of pharmacologically active compounds.[3] Its structure contains two nitrogen atoms—a tertiary amine within the pyrrolidine ring and a primary amine on the ethyl chain—which serve as key sites for protonation and interaction.[4] In acidic environments, such as those found in physiological systems or in its common salt form, the molecule exists as a dication with two chloride counter-ions: 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride.
Understanding the molecule in this specific protonation state is paramount. The charge distribution, conformational preferences, and hydrogen bonding capabilities of the dicationic form dictate its solubility, membrane permeability, and, most importantly, its potential interactions with biological targets. While experimental methods provide invaluable data, quantum chemical calculations offer a direct window into the molecule's electronic and structural landscape at a level of detail that is often inaccessible through empirical means alone.[5]
This guide presents an authoritative protocol to:
-
Determine the stable, low-energy 3D conformation of the molecule.
-
Validate the optimized structure as a true energetic minimum.
-
Calculate and visualize electronic properties that govern intermolecular interactions.
-
Predict its vibrational spectrum, which can aid in experimental characterization.
By following this protocol, scientists can generate a robust, data-rich profile of the molecule to guide further development and optimization efforts.
Part I: Establishing the Theoretical Framework
The success of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set. This choice is a balance between computational cost and desired accuracy, and for a molecule of this nature—a small organic salt—we can achieve high accuracy with manageable resources.
The Causality of Method Selection: Density Functional Theory (DFT)
For systems like 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, Density Functional Theory (DFT) represents the gold standard. Unlike older Hartree-Fock (HF) methods, which neglect electron correlation, DFT accounts for it by calculating the electron density, leading to significantly more accurate predictions of molecular geometries and energies.[2]
Recommended Functional: ωB97X-D
While B3LYP is a popular choice, we recommend the ωB97X-D functional. The "-D" suffix is critical here; it signifies the inclusion of an empirical dispersion correction. This correction is essential for accurately modeling the non-covalent interactions between the dication and its chloride counter-ions, as well as any intramolecular forces.
The Role of the Basis Set: Pople-Style 6-311+G(d,p)
A basis set is the set of mathematical functions used to construct the molecular orbitals.[6][7] A well-chosen basis set must be flexible enough to describe the electron distribution accurately, especially around electronegative atoms and in anionic species.
Recommended Basis Set: 6-311+G(d,p)
The rationale for this choice is as follows:
-
6-311G : This is a "triple-split valence" basis set, meaning it uses three distinct functions to describe the valence electrons, offering high flexibility for describing chemical bonds.[8]
-
+ : The plus symbol indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing species with electron density far from the nucleus, which is a key feature of the chloride anions (Cl⁻).
-
(d,p) : These are polarization functions . The 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. They allow orbitals to change shape and "polarize," which is indispensable for correctly modeling the geometry of bonds, especially in a charged and sterically constrained system like this one.[9]
Initial Structure Construction
Before any calculation, a plausible 3D starting structure must be created using molecular building software (e.g., Avogadro, GaussView).[10]
Protocol for Structure Generation:
-
Construct the 2-(pyrrolidin-1-yl)ethanamine molecule.
-
Protonate both nitrogen atoms. The pyrrolidine nitrogen becomes a quaternary ammonium center (-NH2+-) and the terminal amine becomes an ammonium group (-NH3+).
-
Place two chloride anions (Cl⁻) in the vicinity of the protonated nitrogen centers. The initial placement is not critical, as the geometry optimization will find the energetic minimum, but a chemically intuitive placement (e.g., near the acidic protons) can speed up convergence.
-
Perform a quick preliminary geometry clean-up using a molecular mechanics force field (e.g., UFF or MMFF94) to resolve any egregious bond lengths or clashes. This provides the quantum mechanical calculation with a reasonable starting point.
Below is a conceptual representation of the molecule's connectivity.
Caption: Molecular graph of protonated 2-(pyrrolidin-1-yl)ethanamine with associated chloride ions.
Part II: The Self-Validating Computational Workflow
The following workflow is designed to be a self-validating system. The successful completion of the frequency analysis (Step 2) confirms the validity of the optimized geometry (Step 1), ensuring the trustworthiness of all subsequently calculated properties.
Caption: The comprehensive computational workflow from initial setup to final data analysis.
Step 1: Geometry Optimization
Objective: To computationally determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy on the potential energy surface.[11][12]
Protocol:
-
Create an input file for your chosen QC software (e.g., Gaussian, ORCA).
-
Specify the coordinates from the initial structure construction.
-
Define the charge and multiplicity: Charge = 0 and Multiplicity = 1 (for the neutral complex).
-
Use keywords to specify the calculation:
-
Opt: This requests a geometry optimization.
-
ωB97X-D/6-311+G(d,p): This specifies the chosen method and basis set.
-
SCF=Tight: This requests tighter convergence criteria for the self-consistent field calculation, ensuring a high-quality wavefunction.
-
-
Execute the calculation.
-
Validation: Monitor the calculation to ensure it converges successfully. This is typically indicated by the optimization algorithm meeting specific thresholds for forces and displacements.[13]
Step 2: Vibrational Frequency Analysis
Objective: To confirm that the optimized geometry is a true local minimum and to predict the molecule's infrared (IR) spectrum.[14][15]
Protocol: This calculation is typically performed on the optimized geometry from Step 1. Many software packages allow for optimization and frequency calculations to be run in the same job using a keyword like Opt Freq.
-
Use the optimized coordinates from the previous step.
-
Use the keyword Freq with the same level of theory and basis set (ωB97X-D/6-311+G(d,p)).
-
Execute the calculation.
-
Trustworthiness Check (Self-Validation): The primary output to check is the list of vibrational frequencies. A structure is a true minimum if and only if all calculated frequencies are positive (real) . The presence of one or more negative (imaginary) frequencies indicates that the structure is a saddle point (a transition state), not a minimum. If an imaginary frequency is found, the structure must be distorted along the corresponding vibrational mode and then re-optimized.
Step 3: Calculation of Molecular Properties
Objective: To extract chemically meaningful data from the converged wavefunction of the validated minimum energy structure.
Protocols: These calculations are performed on the same final, validated geometry.
-
Molecular Orbitals (HOMO/LUMO):
-
Protocol: Request that the molecular orbitals be saved (often a default setting). Use visualization software to generate isosurface plots of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Insight: The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. The energy gap between them is a key indicator of chemical stability and reactivity.
-
-
Electrostatic Potential (ESP):
-
Protocol: Use a keyword like Pop=NBO or Output=WFX to generate the necessary information for plotting. The ESP is then calculated and mapped onto the total electron density surface.
-
Insight: The ESP map is a powerful visualization tool. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.[16] This is invaluable for predicting hydrogen bonding and other non-covalent interactions with a receptor.
-
-
Atomic Charges:
-
Protocol: Request a population analysis method, such as Natural Bond Orbital (NBO) analysis (Pop=NBO).
-
Insight: NBO charges provide a more chemically intuitive picture of the charge distribution than other methods like Mulliken. These charges can be used to understand reactivity and are often used to parameterize classical force fields for molecular dynamics simulations.
-
Part III: Anticipated Data & Interpretation
Following the successful execution of the workflow, the quantitative data should be organized for clarity and interpretation.
Table 1: Key Optimized Geometric Parameters
| Parameter | Atom Pair/Group | Calculated Value (Å or °) |
| Bond Length | N1-C5 | e.g., 1.51 |
| C6-N2 | e.g., 1.50 | |
| N⁺-H (avg.) | e.g., 1.03 | |
| Ionic Distance | N1···Cl1 | e.g., 3.15 |
| N2···Cl2 | e.g., 3.08 | |
| Bond Angle | C5-C6-N2 | e.g., 111.5 |
| Dihedral Angle | N1-C5-C6-N2 | e.g., 178.9 (anti-periplanar) |
| (Note: Values are illustrative and will be generated by the actual calculation.) |
Interpretation: The geometric data provides the precise 3D structure. The N···Cl distances are particularly important, revealing the nature of the ion pairing. The N-C-C-N dihedral angle will describe the conformation of the ethylamine chain (e.g., gauche or anti).
Table 2: Calculated Electronic Properties
| Property | Calculated Value (Hartree) | Calculated Value (eV) |
| HOMO Energy | e.g., -0.452 | e.g., -12.30 |
| LUMO Energy | e.g., -0.015 | e.g., -0.41 |
| HOMO-LUMO Gap | e.g., 0.437 | e.g., 11.89 |
| (Note: Values are illustrative.) |
Interpretation: A large HOMO-LUMO gap, as would be expected for this saturated species, indicates high electronic stability. The HOMO is likely localized on the chloride anions, while the LUMO may be distributed across the anti-bonding orbitals of the cation.
Table 3: Predicted Vibrational Frequencies
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| e.g., 3350-3450 | High | N⁺-H stretching modes |
| e.g., 2850-3000 | Medium | C-H stretching modes |
| e.g., 1400-1600 | Medium-High | CH₂ scissoring / N-H bending |
| (Note: Values are illustrative and are typically scaled by a factor of ~0.96-0.98 to better match experimental data.) |
Interpretation: This predicted spectrum can be directly compared to an experimental IR or Raman spectrum to confirm the structure and validate the computational model. The high-intensity N⁺-H stretches are a characteristic feature of this protonated molecule.
Conclusion
This guide has outlined a rigorous and scientifically-grounded workflow for the quantum chemical analysis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride. By leveraging the accuracy of Density Functional Theory with a carefully chosen basis set, researchers can elucidate the molecule's ground-state geometry, electronic structure, and vibrational properties. The emphasis on a self-validating protocol, where frequency analysis confirms the integrity of the optimized structure, ensures the trustworthiness of the results. The insights gained from this level of analysis—understanding charge distribution, conformational preferences, and sites of potential interaction—are of immense value in the modern drug discovery process, enabling a more rational, structure-driven approach to designing and optimizing new therapeutic agents.[17]
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Vertex AI Search Result[18] (Placeholder for a relevant computational chemistry overview if available)
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Solubility of Things. 2-(Pyrrolidin-1-yl)ethanamine. [Link]
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MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. [Link]
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ChemSynthesis. 2-pyrrolidin-1-yl-ethyl-amine. [Link]
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PubMed. Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. [Link]
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ACS Publications. Comparison between Optimized Geometries and Vibrational Frequencies Calculated by the DFT Methods. [Link]
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Georgia Institute of Technology. Basis Sets in Quantum Chemistry. [Link]
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YouTube. 2023 VWSCC: Session 04 — Geometry Optimization In Q-Chem. [Link]
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Wikipedia. Basis set (chemistry). [Link]
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YouTube. Computational Chemistry 1.3 - Avogadro and VMD (Old Version). [Link]
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YouTube. Running a Geometry Optimization and Frequencies Calculation on Rowan. [Link]
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YMER. Applications of Quantum Computing in Drug Design and Molecular Simulation. [Link]
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Scientific Research Publishing. Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964. [Link]
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Chemistry LibreTexts. Gaussian Basis Sets. [Link]
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SciSpace. The application of quantum mechanics in structure-based drug design. [Link]
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ACS Publications. A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. [Link]
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- 5. Computational Chemistry and Molecular Modeling Techniques for the Study of Micropeptin EI-964: Insights into Its Chemical Reactivity and Potential Pharmaceutical Properties [scirp.org]
- 6. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 7. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]
- 15. youtube.com [youtube.com]
- 16. rowansci.substack.com [rowansci.substack.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride as a Building Block in Organic Synthesis
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (CAS: 7250-67-1) is a robust diamine building block widely utilized in medicinal chemistry to introduce the 2-(pyrrolidin-1-yl)ethyl moiety. This structural motif is a "privileged scaffold" in G-Protein Coupled Receptor (GPCR) ligand design, appearing frequently in histamine H1 antagonists, dopamine modulators, and kinase inhibitors.
Unlike its diethylamine analogs, the pyrrolidine ring confers distinct conformational rigidity and often improved metabolic stability, making this building block a critical tool for optimizing pharmacokinetic (PK) profiles during lead optimization.
Key Chemical Properties[6][7][8][9][10]
| Property | Value / Description |
| CAS (Dihydrochloride) | 7250-67-1 |
| CAS (Free Base) | 7154-73-6 |
| Formula | C₆H₁₄N₂[1][2] · 2HCl |
| MW | 187.11 g/mol (Salt) / 114.19 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid (Salt); Colorless liquid (Free Base) |
| Solubility | Salt: Highly soluble in Water, Methanol, DMSO. Insoluble in Ether, Hexanes.Free Base: Miscible with DCM, EtOAc, Alcohols. |
| Acidity (pKa) | ~10.5 (Primary amine), ~9.5 (Pyrrolidine nitrogen) |
| Hygroscopicity | The dihydrochloride salt is hygroscopic . Store under inert atmosphere. |
Critical Handling: The "Salt Break" Protocol
The commercial availability of this compound as a dihydrochloride salt presents a specific challenge: the presence of two equivalents of HCl. Direct use in base-sensitive reactions or without sufficient scavenger base will lead to stalled reactivity or side reactions.
Decision Matrix:
-
For Aqueous/Biphasic Reactions (Schotten-Baumann): Use the salt directly with excess inorganic base.
-
For Anhydrous Reactions (EDC coupling, SNAr): It is often superior to generate the free base in situ or isolate it beforehand to prevent solubility issues caused by precipitating amine salts.
Protocol A: Isolation of Free Base (Liquid)
Recommended when strict stoichiometry is required or for reactions in non-polar solvents.
-
Dissolution: Dissolve 10.0 g of 2-(Pyrrolidin-1-yl)ethanamine · 2HCl in 15 mL of distilled water. The solution will be acidic (pH < 2).
-
Basification: Cool to 0°C. Slowly add 40% w/v NaOH solution dropwise with stirring until pH > 12. The solution may become cloudy or separate an oil layer.
-
Extraction: Extract continuously or 3x with Dichloromethane (DCM) (3 x 20 mL).
-
Note: The free base is highly water-soluble; efficient extraction is critical. Salting out the aqueous layer with NaCl can improve recovery.
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 30 minutes. Filter.
-
Concentration: Carefully remove solvent under reduced pressure (Rotavap) at < 40°C.
-
Warning: The free base is volatile. Do not apply high vacuum for extended periods.
-
-
Storage: Store the resulting pale yellow oil under Nitrogen at 4°C.
Visualization: Salt Neutralization Workflow
Caption: Workflow for converting the stable dihydrochloride salt into the reactive free base liquid.
Core Reaction Protocols
Application 1: Amide Coupling (Synthesis of GPCR Ligand Analogs)
This is the most common application. The primary amine reacts selectively over the tertiary pyrrolidine nitrogen.
Challenge: The 2HCl salt requires 3 equivalents of base (2 to neutralize HCl, 1 to activate the amine) before the coupling reagent can function effectively.
Protocol (Standard HATU Method):
-
Activation: To a solution of Carboxylic Acid (1.0 equiv) in dry DMF (0.2 M) is added HATU (1.1 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes at Room Temperature (RT).
-
Amine Addition: Add 2-(Pyrrolidin-1-yl)ethanamine · 2HCl (1.1 equiv).
-
Base Adjustment: Immediately add DIPEA (3.0 equiv) .
-
Why? The first 2 equivalents neutralize the HCl salts. The final equivalent maintains the basic pH required for HATU activity.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove acid/HOBt), water, and brine. Dry (Na₂SO₄) and concentrate.
Application 2: Nucleophilic Aromatic Substitution (SNAr)
Used to attach the pyrrolidino-ethyl tail to heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).
Protocol:
-
Setup: In a pressure vial, dissolve Heteroaryl Chloride (1.0 equiv) and 2-(Pyrrolidin-1-yl)ethanamine · 2HCl (1.2 equiv) in n-Butanol or Dioxane.
-
Base: Add Triethylamine (TEA) or DIPEA (4.0 equiv).
-
Note: Excess base is crucial here to drive the reaction and scavenge HCl generated from the substitution.
-
-
Heat: Seal and heat to 80–100°C for 12 hours.
-
Purification: The product often precipitates or can be isolated by evaporating the solvent and performing Acid/Base extraction (Dissolve residue in 1N HCl, wash with ether, basify aqueous layer, extract product into DCM).
Scientific Grounding & Case Studies
Mechanistic Insight: The "Privileged" Pyrrolidine
The 2-(pyrrolidin-1-yl)ethyl moiety is not just a passive linker.
-
pKa Modulation: The tertiary nitrogen (pKa ~9.5) is protonated at physiological pH, improving solubility.
-
Receptor Binding: The pyrrolidine ring fits into hydrophobic pockets of GPCRs (e.g., Histamine H1, Dopamine D2) more snugly than a flexible diethylamine group, often increasing potency via entropic factors.
Case Study: MCHr1 Antagonist Synthesis
In the development of Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonists for obesity, researchers utilized this building block to synthesize Compound 7a [1].
-
Reaction: Amide coupling of a 2-(4-benzyloxyphenyl)acetic acid derivative with an indazole scaffold containing the 2-(pyrrolidin-1-yl)ethyl chain.
-
Outcome: The pyrrolidine moiety was essential for high affinity binding and metabolic stability compared to open-chain analogs.
Visualization: Synthetic Pathways
Caption: Primary synthetic pathways utilizing the primary amine functionality of the building block.
Troubleshooting & Best Practices
| Issue | Cause | Solution |
| Low Yield in Amide Coupling | Insufficient base to neutralize 2HCl salt. | Ensure at least 3.0-3.5 equivalents of DIPEA are used. Check pH of reaction mixture (should be >8). |
| Gummy Precipitate | Formation of Triethylamine-HCl salts trapping product. | Switch solvent to DCM/DMF mix or perform aqueous workup to dissolve salts. |
| Hygroscopicity | 2HCl salt absorbed water, altering MW. | Dry salt in a vacuum oven at 40°C over P₂O₅ before weighing, or titrate to determine exact HCl content. |
| Regioselectivity | Reaction at pyrrolidine nitrogen? | Highly unlikely. The pyrrolidine nitrogen is tertiary and sterically hindered; the primary amine is the exclusive nucleophile in standard conditions. |
References
-
Identification of MCHr1 Antagonists: "Identification of 2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an Orally Efficacious Melanin-Concentrating Hormone Receptor 1 Antagonist." Journal of Medicinal Chemistry, 2005.
-
General Amide Coupling Protocols: "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
-
Pyrrolidine in Drug Discovery: "Pyrrolidine: A Versatile Scaffold in Drug Discovery." Mini-Reviews in Medicinal Chemistry, 2021.
-
Compound Data: PubChem Entry for 1-(2-Aminoethyl)pyrrolidine.[1]
Sources
Application Note: Experimental Protocol for 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride in Synthesis
Introduction & Chemical Profile[1][2][3][4][5][6]
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (CAS: 93564-22-8) is a critical ethylenediamine building block characterized by a primary amine tethered to a saturated pyrrolidine ring.[1] Unlike its free base counterpart (CAS: 7154-73-6), which is a volatile, hygroscopic, and air-sensitive liquid, the dihydrochloride salt offers superior shelf stability and stoichiometric precision.
This scaffold is ubiquitous in medicinal chemistry, serving as a pharmacophore in GPCR ligands, kinase inhibitors, and antipsychotics (e.g., substituted benzamides). The pyrrolidine ring modulates lipophilicity (
Key Physicochemical Parameters
| Property | Value | Relevance |
| Formula | Salt Form (Dihydrochloride) | |
| MW | 187.11 g/mol | Calculation basis for stoichiometry |
| Free Base MW | 114.19 g/mol | Active nucleophile mass |
| pKa (approx) | ~10.5 (primary), ~9.0 (tertiary) | Dictates base requirements for neutralization |
| Solubility | High: | Determines extraction solvent choice |
Critical Pre-Requisite: Salt Management Strategy
The most common failure mode in using this reagent is inadequate neutralization of the dihydrochloride salt. The presence of two equivalents of HCl requires a specific base stoichiometry to liberate the nucleophilic primary amine without suppressing reactivity or causing salt precipitation that clogs flow reactors.
Decision Matrix: In Situ vs. Isolation
Select your protocol based on the sensitivity of your electrophile.
Figure 1: Decision tree for selecting the appropriate neutralization strategy.
Detailed Experimental Protocols
Protocol A: Free Base Isolation (For Sensitive Reactions)
Objective: Isolate 1-(2-aminoethyl)pyrrolidine as a neutral oil to prevent HCl interference with acid-sensitive electrophiles.
Mechanism:
Step-by-Step:
-
Dissolution: Dissolve 10.0 mmol (1.87 g) of the dihydrochloride salt in 5 mL of distilled water. The solution will be acidic (pH ~1-2).[1]
-
Basification: Cool to 0°C. Slowly add 40% w/v NaOH (aq) dropwise until pH > 12.
-
Note: The solution may become cloudy as the free amine separates.
-
-
Salting Out (Crucial): Add solid NaCl to saturation.
-
Expert Insight: The free diamine is highly water-soluble.[1] Saturating the aqueous phase with brine forces the organic amine out (Salting-out effect), significantly improving yield.
-
-
Extraction: Extract with Dichloromethane (DCM) (
mL).-
Alternative: If yield is low, use DCM:Isopropanol (3:1) to pull the polar amine.
-
-
Drying: Dry combined organics over anhydrous
(preferred over for amines to minimize binding).[1] -
Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C; the free base is volatile).
-
Validation: Obtain
NMR. Look for the disappearance of the broad ammonium protons ( ppm) and the integration of the ethyl chain.
Protocol B: Amide Coupling (Standard HATU Method)
Objective: Coupling with a carboxylic acid using in situ neutralization.
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
Amine 2HCl Salt (1.2 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (Diisopropylethylamine) (4.0 - 5.0 equiv )[1]
-
DMF (Dimethylformamide)[1]
Step-by-Step:
-
Activation: In a dry vial, dissolve Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (1.0 mmol) to initiate activation.[1] Stir for 5 mins.
-
Amine Prep: In a separate vial, suspend 2-(Pyrrolidin-1-yl)ethanamine 2HCl (1.2 mmol, 225 mg) in DMF (1 mL).
-
Neutralization: Add DIPEA (3.5 mmol) to the amine suspension.
-
Observation: The suspension should clear or become fine as the amine dissolves and DIPEA-HCl forms.[1]
-
-
Coupling: Transfer the amine solution to the activated acid mixture.
-
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc. Wash with saturated
( ) and Brine ( ).[1]-
Warning: Do not use acidic washes (1M HCl), or you will protonate the pyrrolidine ring and extract your product into the aqueous waste.
-
Synthetic Workflow Visualization
The following diagram illustrates the mechanistic flow for a typical
Figure 2: Workflow for Nucleophilic Aromatic Substitution (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Extraction) | Product lost to aqueous phase.[1] | Saturate aqueous layer with NaCl; use DCM:IPA (3:1) for extraction.[2][1][3] |
| Incomplete Reaction | Amine still protonated.[1] | Check pH of reaction mixture.[1] Ensure >3.0 equivalents of base were added (2 to neutralize HCl, 1 to drive reaction). |
| Precipitate in DMF | DIPEA-HCl salt crashing out. | This is normal. Ensure vigorous stirring. If clogging flow lines, switch to free base (Protocol A). |
| Product in Aqueous Waste | Acidic workup used.[4][1][3] | The pyrrolidine nitrogen ( |
Safety & Storage
-
Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at RT. If the solid becomes a gum, recrystallize from EtOH/Et2O or proceed to Protocol A immediately.
-
Corrosivity: The free base causes severe skin burns and eye damage. Handle in a fume hood.
-
Waste: Aqueous waste from Protocol A contains high concentrations of NaOH; neutralize before disposal.[1]
References
-
PubChem. Compound Summary for CID 1344: 1-Pyrrolidineethanamine.[1] National Library of Medicine.[1] [Link]
-
Organic Chemistry Portal. Amide Coupling Reagents and Protocols. (General reference for HATU/DIPEA stoichiometry). [Link][1]
-
ResearchGate. Discussions on Desalting Amine Hydrochlorides. (Validating the use of strong base and salting-out effects).[1] [Link]
Sources
"2-(Pyrrolidin-1-yl)ethanamine dihydrochloride" as an organic cation in hybrid perovskites
Application Notes & Protocols
Topic: 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride as a Novel Organic Cation for Enhanced Stability in Hybrid Perovskites
Introduction: The Rationale for Exploring Novel Organic Cations in Hybrid Perovskites
Hybrid organic-inorganic perovskites (HOIPs) have demonstrated remarkable potential in photovoltaic and optoelectronic applications. However, their long-term stability remains a significant hurdle for commercialization. The organic cation component in the perovskite crystal structure (the 'A' site in the ABX₃ formula) plays a crucial role in determining the material's structural integrity, tolerance to environmental stressors like moisture, and its intrinsic electronic properties.
The incorporation of bulky organic cations to create 2D or mixed 2D/3D perovskite structures is a promising strategy to enhance stability.[1] These larger cations can act as spacers between the inorganic lead-halide octahedral layers, offering a hydrophobic barrier against moisture ingress and passivating surface defects that often lead to non-radiative recombination losses.[2]
This document introduces 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (PyE-2HCl) as a novel, bulky organic cation for the fabrication of hybrid perovskites. The asymmetric structure and the presence of two ammonium groups in its protonated form suggest its potential to strongly interact with the perovskite lattice. This interaction may lead to improved defect passivation and enhanced charge carrier dynamics.[3] These application notes provide a comprehensive guide for researchers to synthesize and characterize hybrid perovskite thin films incorporating PyE-2HCl, with a focus on creating stable and efficient 2D/3D mixed-cation perovskite systems.
Physicochemical Properties of 2-(Pyrrolidin-1-yl)ethanamine and its Dihydrochloride Salt
Understanding the properties of the organic cation is critical for precursor solution formulation and for predicting its behavior within the perovskite lattice.
| Property | 2-(Pyrrolidin-1-yl)ethanamine (Base) | 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride (PyE-2HCl) |
| Synonyms | N-(2-Aminoethyl)pyrrolidine, 2-(1-Pyrrolidinyl)ethylamine | - |
| CAS Number | 7154-73-6[4] | Not available |
| Molecular Formula | C₆H₁₄N₂[4] | C₆H₁₆Cl₂N₂ |
| Molecular Weight | 114.19 g/mol [5] | 187.11 g/mol (Calculated) |
| Appearance | Colorless to pale yellow liquid[5] | Assumed to be a white to off-white solid |
| Boiling Point | 66-70 °C (23 mmHg)[4] | Not applicable |
| Density | 0.901 g/mL[4] | Not determined |
| Solubility | Soluble in polar solvents like water, ethanol | Expected to have high solubility in polar solvents like DMF, DMSO |
Synthesis Protocol: Fabrication of a 2D/3D Mixed-Cation Perovskite Film
This protocol details a one-step deposition method for creating a mixed-cation perovskite film with the nominal structure (PyE)ₓ(MA)₁₋ₓPbI₃. The inclusion of the bulky PyE cation is expected to induce the formation of 2D perovskite layers that coexist with the 3D methylammonium (MA) lead iodide domains.
Precursor Solution Preparation
The following procedure is for a typical 1 M perovskite precursor solution.
-
Materials:
-
Lead(II) iodide (PbI₂)
-
Methylammonium iodide (MAI)
-
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (PyE-2HCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a nitrogen-filled glovebox, prepare a 9:1 (v/v) mixture of DMF and DMSO.
-
For a target composition of x=0.05 (i.e., (PyE)₀.₀₅(MA)₀.₉₅PbI₃), dissolve the following in 1 mL of the DMF/DMSO solvent mixture:
-
PbI₂: 461 mg (1 mmol)
-
MAI: 151 mg (0.95 mmol)
-
PyE-2HCl: 9.35 mg (0.05 mmol)
-
-
Stir the solution at room temperature for at least 2 hours, or until all precursors are fully dissolved, to form a clear, yellow solution.
-
Filter the solution through a 0.22 µm PTFE syringe filter before use.
-
Thin Film Deposition by Spin Coating
This procedure assumes the use of pre-cleaned FTO-coated glass substrates with a compact TiO₂ electron transport layer.
-
Substrate Preparation: Ensure substrates are clean and have undergone UV-Ozone treatment for 15 minutes prior to being transferred into the glovebox.
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense 40 µL of the perovskite precursor solution onto the center of the substrate.
-
Initiate a two-step spin coating program:
-
Step 1: 1000 rpm for 10 seconds (acceleration of 200 rpm/s).
-
Step 2: 4000 rpm for 30 seconds (acceleration of 1000 rpm/s).
-
-
During the second step, at approximately 15 seconds before the end, dispense 100 µL of an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. This induces rapid crystallization and results in a more uniform film.
-
-
Annealing:
-
Immediately transfer the substrate to a hotplate preheated to 100 °C.
-
Anneal for 10 minutes.
-
Allow the film to cool to room temperature. The film should have a dark, uniform appearance.
-
Characterization Workflow
A systematic characterization of the fabricated perovskite films is essential to validate the successful incorporation of the PyE cation and to evaluate the film's properties.
Structural and Morphological Characterization
-
X-Ray Diffraction (XRD):
-
Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology and grain structure of the perovskite film. High-quality films typically exhibit large, densely packed grains with few pinholes.
-
Note: Perovskite films are sensitive to electron beams, so use low accelerating voltages (e.g., 1-5 kV) to minimize damage.[8][9]
-
Optical and Electronic Characterization
-
UV-Visible (UV-Vis) Spectroscopy:
-
Purpose: To determine the optical absorption properties and estimate the bandgap of the perovskite film. A Tauc plot analysis of the absorption spectrum can be used to calculate the bandgap.
-
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy:
-
Purpose: To assess the electronic quality of the film. A higher PL intensity and a longer carrier lifetime (from TRPL) generally indicate lower defect densities and more efficient charge carrier dynamics.[6]
-
Expected Outcomes and Data Interpretation
The incorporation of the bulky PyE cation is hypothesized to lead to the formation of a 2D/3D mixed-phase perovskite. This should be verifiable through the characterization techniques outlined above.
| Technique | Expected Observation | Interpretation |
| XRD | Appearance of low-angle diffraction peaks (<10° 2θ) in addition to the characteristic peaks of the 3D perovskite phase. | Formation of layered 2D perovskite structures alongside the 3D domains. |
| SEM | Potentially smaller grain sizes compared to pure 3D perovskite films, but with good surface coverage. | The bulky cation may influence the crystallization kinetics. |
| UV-Vis | A possible blue-shift in the absorption onset compared to the pure 3D perovskite. | The 2D perovskite phases typically have a wider bandgap than their 3D counterparts.[10] |
| PL/TRPL | Increased PL intensity and longer carrier lifetimes. | Effective passivation of surface and grain boundary defects by the PyE cation. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Poor film uniformity (pinholes, dewetting) | - Incomplete dissolution of precursors.- Inappropriate spin coating parameters.- Poor substrate wetting. | - Ensure precursors are fully dissolved.- Optimize spin coating speeds and anti-solvent dripping time.- Ensure substrates are properly cleaned and UV-Ozone treated. |
| No evidence of 2D phase formation in XRD | - Insufficient concentration of PyE-2HCl.- Inappropriate annealing conditions. | - Increase the molar ratio of PyE-2HCl in the precursor solution.- Optimize the annealing temperature and time. |
| Low PL intensity and short carrier lifetime | - High density of defects in the film.- Presence of residual solvent. | - Adjust the DMF/DMSO ratio.- Optimize the annealing conditions to ensure complete solvent removal and improved crystallinity. |
Visualization of the Hypothesized Perovskite Structure
The following diagram illustrates the conceptual structure of a 2D/3D mixed-cation perovskite, where the bulky PyE cations are expected to segregate at the grain boundaries and surfaces of the 3D perovskite domains.
References
-
Mixed Cation 2D Perovskite: A Novel Approach for Enhanced Perovskite Solar Cell Stability. (URL: [Link])
-
Mixed-Dimensional 2D–3D Perovskite Solar Cells: Origin, Development, and Applications. (URL: [Link])
-
The role of organic cations as additives in photovoltaic perovskites. (URL: [Link])
-
Internal Interactions between Mixed Bulky Organic Cations on Passivating Defects in Perovskite Solar Cells. (URL: [Link])
-
Mixed 2D-3D Halide Perovskite Solar Cells. (URL: [Link])
-
(a) A large organic cation enhances the extrinsic stability of Sn... (URL: [Link])
-
Microstructural Characterisation of Hybrid Perovskite Solar Cells. (URL: [Link])
-
Bulky Cation-Modified Interfaces for Thermally Stable Lead Halide Perovskite Solar Cells. (URL: [Link])
-
Design Principles of Large Cation Incorporation in Halide Perovskites. (URL: [Link])
-
Microstructural characterisation of hybrid perovskite solar cells. (URL: [Link])
-
1-Pyrrolidineethanamine. (URL: [Link])
-
Characterization Techniques for Perovskite Solar Cell Materials. (URL: [Link])
-
Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal. (URL: [Link])
-
(PDF) Mixed 2D-3D Halide Perovskite Solar Cells. (URL: [Link])
-
2-pyrrolidin-1-yl-ethyl-amine. (URL: [Link])
-
2-(Pyrrolidin-1-yl)ethanamine. (URL: [Link])
-
Perovskite (structure). (URL: [Link])
-
Synthesis and Characterization of High-Efficiency Halide Perovskite Nanomaterials for Light-Absorbing Applications. (URL: [Link])
-
A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. (URL: [Link])
-
1-(Pyrrolidin-1-yl)ethan-1-iminium chloride. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The role of organic cations as additives in photovoltaic perovskites - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Microstructural characterisation of hybrid perovskite solar cells [opg.optica.org]
- 10. scispace.com [scispace.com]
Doping FASnI3 perovskites with "2-(Pyrrolidin-1-yl)ethanamine dihydrochloride".
Application Note: High-Stability FASnI3 Perovskites via Cyclic Diamine Doping
Executive Summary
Tin (Sn)-based perovskites offer a lower-toxicity alternative to lead (Pb) variants but suffer from rapid oxidation (
Unlike linear alkylammonium spacers, PyEA·2HCl introduces a steric pyrrolidine ring and a diamine structure. When used as a dopant (0.5 – 5 mol%), it functions via two mechanisms:
-
Dion-Jacobson (DJ) Phase Formation: The dicationic nature (
) facilitates cross-linking at grain boundaries, mechanically stabilizing the lattice. -
Crystallization Control: The chloride counter-ions (
) retard the rapid crystallization of Sn-perovskites, allowing for larger grain growth before volatilizing or integrating into the lattice.
Scientific Foundation & Mechanism
The Challenge: Sn-Perovskite Instability
FASnI3 is thermodynamically unstable in air. The oxidation of
The Solution: PyEA·2HCl Doping
The dopant 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride addresses these issues through a "Spacer-Capping" mechanism.
-
Chemical Interaction: The primary amine (
) anchors into the corner-sharing octahedra vacancies. The tertiary amine within the pyrrolidine ring, when protonated, provides a secondary anchor point or steric bulk that blocks oxygen ingress. -
Chloride Modulation: The introduction of
(from the dihydrochloride salt) slows nucleation. bonds are stronger than , temporarily stabilizing the precursor clusters during spin-coating.
Mechanism Diagram (Graphviz):
Caption: Mechanistic pathway of PyEA·2HCl doping. Cl- ions modulate kinetics, while the organic cation passivates defects.
Experimental Protocol
Safety Warning: Tin precursors are toxic. Work must be performed in a Nitrogen-filled glovebox (
Reagents & Materials
| Component | Purity | Role | Storage |
| FAI (Formamidinium Iodide) | >99.99% | A-site Cation | Desiccator |
| SnI2 (Tin(II) Iodide) | >99.99% (Beads) | B-site Metal | Glovebox (Strict) |
| SnF2 (Tin(II) Fluoride) | 99% | Reducing Additive | Glovebox |
| PyEA[2]·2HCl | >98% | Target Dopant | Desiccator |
| DMF / DMSO | Anhydrous | Solvent System | Septum Sealed |
| Chlorobenzene | Anhydrous | Anti-solvent | Septum Sealed |
Precursor Solution Preparation (1.0 M Basis)
Target Stoichiometry:
-
Solvent Mix: Prepare a mixture of DMF:DMSO (4:1 v/v).
-
Weighing (for 1 mL solution):
- : 372.5 mg (1.0 mmol)
- : 172.0 mg (1.0 mmol)
- : 15.6 mg (0.1 mmol) — Critical for baseline stability.
-
PyEA·2HCl: 2.0 mg (approx. 1 mol%) to 10.0 mg (5 mol%).
-
Note: Start optimization at 3 mol% .
-
-
Dissolution:
-
Add powders to the solvent mix.
-
Stir at room temperature for 1 hour.
-
Observation: The solution should be clear yellow/amber. If turbid, filter with a 0.22 µm PTFE filter.
-
Thin Film Deposition (Spin Coating)
Substrate: UV-Ozone treated ITO/PEDOT:PSS or equivalent hole transport layer.
-
Dispense: Place 50 µL of precursor solution onto the substrate.
-
Spin Program:
-
Step 1: 1000 rpm for 10s (Spreading).
-
Step 2: 4000 rpm for 40s (Thinning).
-
-
Anti-Solvent Dripping (The "Quench"):
-
At 15 seconds before the end of Step 2 (i.e., at t=35s total), quickly drop 150 µL of Chlorobenzene onto the center of the spinning substrate.
-
Why: This induces supersaturation. The PyEA dopant helps regulate this crash-crystallization.
-
-
Annealing:
-
Transfer immediately to a hotplate at 70°C for 1 minute (intermediate phase).
-
Ramp to 120°C for 10 minutes.
-
Result: Film should turn dark brown/black and mirror-like.
-
Workflow Diagram (Graphviz):
Caption: One-step deposition workflow with anti-solvent quenching.
Characterization & Validation
To validate the efficacy of the PyEA·2HCl doping, perform the following comparisons against a control (FASnI3 + SnF2 only).
| Method | Expected Outcome (Control) | Expected Outcome (PyEA Doped) | Interpretation |
| XRD | Peaks at 14.1°, 28.2° (Orthorhombic) | Sharp peaks, slight shift to lower 2θ | PyEA expands lattice or forms 2D shell; higher crystallinity. |
| SEM | Pinholes, grain size ~200nm | Pinholes removed , grain size >500nm | Cl- slowed nucleation; PyEA passivated boundaries. |
| PL (Photoluminescence) | Weak intensity, fast decay | Intensity increase >2x , slower decay | Reduced non-radiative recombination (trap passivation). |
| Stability (Shelf) | Turns transparent (oxidized) in <24h (Air) | Retains black phase >100h (Air) | Hydrophobic pyrrolidine ring blocks moisture/oxygen. |
Troubleshooting Matrix
-
Film is cloudy/white: Excess SnF2 or PyEA. Reduce PyEA concentration to <3 mol%.[2][3]
-
Film is yellow: Phase transition to
-phase. Increase annealing temperature to 130°C or check humidity in glovebox. -
Poor Coverage: Anti-solvent timing is off. Adjust drip time by ±2 seconds.
References
-
Sn-Perovskite Oxidation Mechanisms
-
Diamine Spacers in Perovskites
-
SnF2 Doping Standards
-
Lozano, G., et al. "Defect Modulation via SnX2 Additives in FASnI3 Perovskite Solar Cells." ACS Publications.
-
-
Pyrrolidinium/Amine Passivation
Sources
High-Impact Synthesis of Pyrrolidine Scaffolds: Strategic Protocols for Drug Discovery
Strategic Scaffolding: The Pyrrolidine Advantage
In modern medicinal chemistry, the pyrrolidine ring is not merely a linker; it is a conformational restrictor . Unlike the flexible aliphatic chains found in early-generation inhibitors, the pyrrolidine core locks pharmacophores into bioactive conformations, reducing the entropic penalty of binding.
Pharmacophore Significance
The pyrrolidine moiety is ubiquitous in FDA-approved therapeutics, functioning through distinct structural mechanisms:
| Drug Class | Example Compound | Pyrrolidine Function | Mechanism of Action |
| ACE Inhibitors | Captopril, Lisinopril | Proline Kink: Mimics the C-terminal amino acid of Angiotensin I. | Zinc-binding metalloprotease inhibition. |
| DPP-4 Inhibitors | Saxagliptin, Vildagliptin | Nitrile Anchor: Positions the nitrile group to covalently trap the catalytic serine. | Regulation of incretin hormones (Type 2 Diabetes). |
| Antivirals (HCV) | Telaprevir, Voxilaprevir | Peptidomimetic: Rigidifies the backbone to fit the shallow protease active site. | NS3/4A Protease Inhibition.[1] |
| GPCR Ligands | Prolintane | Lipophilic Vector: Directs substituents into hydrophobic pockets. | Norepinephrine-dopamine reuptake inhibition. |
Design Principle: The "Proline Kink" & pKa Modulation
The nitrogen atom in pyrrolidine (pKa ~11.3) is significantly more basic than in morpholine or piperazine. In drug design, this basicity is often modulated to improve oral bioavailability or CNS penetration.
-
Strategy: Introduction of electron-withdrawing groups (EWGs) like fluorine at the C3/C4 position (
-pyrrolidines) lowers the pKa of the ring nitrogen via the inductive effect ( -hole interaction), improving metabolic stability against oxidative deamination.
Advanced Synthetic Methodologies
We focus on two orthogonal approaches: [3+2] Cycloaddition for rapid stereochemical complexity and Pd-Catalyzed Carboamination for robust functionalization.
Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate synthetic route based on target substitution patterns.
Figure 1: Decision matrix for pyrrolidine synthesis based on structural complexity.
Protocol A: Stereoselective Ag(I)-Catalyzed [3+2] Cycloaddition
This method utilizes Azomethine Ylides , generated in situ from imino esters, reacting with electron-deficient dipolarophiles. It is the gold standard for generating up to four contiguous stereocenters in a single step.
Mechanistic Insight
The reaction proceeds via a stepwise mechanism where the Ag(I) salt coordinates with the imino ester to increase the acidity of the
Figure 2: Catalytic cycle of Ag(I)-mediated azomethine ylide cycloaddition.
Experimental Protocol
Target: Endo-2,3,4,5-tetrasubstituted pyrrolidine. Scale: 1.0 mmol.
Reagents:
- -Imino ester (1.0 equiv)
-
Dipolarophile (e.g., N-phenylmaleimide or acrylate) (1.2 equiv)
-
Catalyst: AgOAc (5 mol%)
-
Ligand: Phosphoramidite or PPh3 (5.5 mol%)
-
Base: Cs2CO3 or Et3N (10 mol%)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-complexation:
-
In a flame-dried Schlenk tube under Argon, dissolve AgOAc (8.3 mg, 0.05 mmol) and the phosphine ligand (0.055 mmol) in anhydrous Toluene (2 mL).
-
Stir at room temperature (RT) for 30 minutes. Checkpoint: The solution should clarify or change color slightly, indicating ligand exchange.
-
-
Reactant Addition:
-
Add the
-imino ester (1.0 mmol) and the base (0.1 mmol). -
Stir for 10 minutes to facilitate ylide formation (often indicated by a deepening yellow/orange color).
-
-
Cycloaddition:
-
Add the dipolarophile (1.2 mmol) in one portion.
-
Stir at RT (or -20°C for higher ee) for 4–12 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The imine spot (usually UV active) should disappear; a new, more polar spot (pyrrolidine) will appear.
-
-
Workup:
-
Filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with DCM.
-
Concentrate the filtrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
-
Validation: Verify structure via 1H NMR. Diagnostic signals: The ring protons (H2-H5) typically appear between 3.5–5.0 ppm with specific coupling constants (
) indicative of endo relative stereochemistry.
-
Protocol B: Pd-Catalyzed Intramolecular Carboamination
This protocol, pioneered by the Wolfe group, constructs the pyrrolidine ring by forming the C-N and C-C bonds across an alkene in a single operation. It is ideal for synthesizing 2-benzyl pyrrolidines .
Mechanistic Insight
The reaction proceeds via oxidative addition of an aryl halide to Pd(0), followed by syn-aminopalladation across the pendant alkene. The resulting alkyl-palladium intermediate undergoes reductive elimination to form the C-C bond.
Experimental Protocol
Target: 2-Benzyl-pyrrolidine derivative. Scale: 1.0 mmol.
Reagents:
- -Amino alkene (N-protected, e.g., N-Boc) (1.0 equiv)
-
Aryl Bromide (Ar-Br) (1.2 equiv)
-
Catalyst: Pd2(dba)3 (1 mol%)
-
Ligand: dpe-phos or Xantphos (2 mol%)
-
Base: NaOtBu (2.0 equiv)
-
Solvent: Toluene or Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inert Atmosphere Setup:
-
Flame-dry a reaction vial equipped with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
-
Catalyst Loading:
-
Add Pd2(dba)3 (9.2 mg, 0.01 mmol), Ligand (0.02 mmol), and NaOtBu (192 mg, 2.0 mmol) to the vial.
-
Note: NaOtBu is hygroscopic; handle quickly or in a glovebox.
-
-
Substrate Addition:
-
Add the Aryl Bromide (1.2 mmol) and the
-amino alkene (1.0 mmol). -
Add anhydrous Toluene (5 mL) via syringe.
-
-
Reaction:
-
Heat the sealed vial to 100°C in an oil bath.
-
Stir for 12–16 hours.
-
Checkpoint: The reaction mixture will typically turn dark brown/black (active Pd species). If it turns metallic gray (Pd black precipitation) early, the catalyst has decomposed (check oxygen exclusion).
-
-
Quench & Purification:
-
Cool to RT. Dilute with diethyl ether and quench with saturated NH4Cl.
-
Extract with EtOAc (3x), dry over Na2SO4, and concentrate.
-
Purify via flash chromatography.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (Method A) | High Temperature / Fast Kinetics | Lower reaction temperature to -20°C or -78°C. Switch to bulky ligands (e.g., Feringa's phosphoramidites). |
| Hydrolysis of Imine (Method A) | Wet Solvent | Use freshly distilled toluene and store imines under Argon. Add 3Å molecular sieves to the reaction. |
| Pd Black Formation (Method B) | Oxygen Leak / Inactive Ligand | Ensure rigorous degassing (freeze-pump-thaw). Increase ligand:metal ratio to 2.5:1. |
| No Reaction (Method B) | Oxidative Addition Failure | For electron-rich Aryl Bromides, switch to a more electron-rich ligand (e.g., tBuXPhos) or use Ar-I. |
References
-
Najera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloaddition. Chemical Reviews. Link
-
Wolfe, J. P. (2008). Palladium-Catalyzed Carboamination of Alkenes. European Journal of Organic Chemistry. Link
-
FDA Orange Book . Approved Drug Products with Therapeutic Equivalence Evaluations. (Search: Lisinopril, Saxagliptin). Link
-
Pandey, G., et al. (2006). Ag(I)-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. Angewandte Chemie International Edition. Link
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride
Welcome to the technical support center for the synthesis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diamine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure a successful and reproducible synthesis.
I. Introduction to the Synthesis and its Challenges
2-(Pyrrolidin-1-yl)ethanamine is a valuable building block in medicinal chemistry, often utilized for the introduction of a pyrrolidine moiety and a primary amine, which can serve as key pharmacophoric features or as handles for further chemical modification. The synthesis, while conceptually straightforward, is often plagued by challenges related to side reactions, purification difficulties, and the hygroscopic nature of the final dihydrochloride salt. This guide will address these issues in a practical, question-and-answer format.
The most common and industrially relevant synthetic route is the N-alkylation of pyrrolidine with a suitable 2-aminoethylating agent. A primary example involves the reaction of pyrrolidine with 2-chloroethylamine hydrochloride.
Overall Reaction Scheme:
Caption: General workflow for the synthesis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
A. Starting Materials and Reaction Setup
Q1: My 2-chloroethylamine hydrochloride appears moist and clumpy. Can I still use it?
A1: It is highly recommended to use anhydrous 2-chloroethylamine hydrochloride. This reagent is hygroscopic and can absorb atmospheric moisture, which can negatively impact the reaction. The presence of water can lead to side reactions and may affect the solubility of the reactants in organic solvents.
-
Expert Insight: Before use, it is good practice to dry the 2-chloroethylamine hydrochloride under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours. Store the dried reagent in a desiccator.
Q2: What is the optimal solvent for the alkylation reaction?
A2: A polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) is generally suitable for this type of N-alkylation. These solvents facilitate the dissolution of the starting materials and promote the SN2 reaction. Toluene can also be used, often at elevated temperatures.
Q3: The reaction mixture is a heterogeneous slurry. Is this normal?
A3: Yes, it is common for the reaction mixture to be a slurry, especially at the beginning, as 2-chloroethylamine hydrochloride has limited solubility in many organic solvents. Vigorous stirring is crucial to ensure good mixing and facilitate the reaction. As the reaction progresses, you may observe a change in the consistency of the mixture.
B. Reaction Progression and Side Products
Q4: My reaction is proceeding very slowly, even at elevated temperatures. What could be the issue?
A4: Several factors could contribute to a sluggish reaction:
-
Insufficient Base: The reaction of pyrrolidine with 2-chloroethylamine hydrochloride generates HCl, which will protonate the pyrrolidine, rendering it non-nucleophilic. It is essential to use an excess of pyrrolidine or add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) to scavenge the generated acid.
-
Low Temperature: While the reaction can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. A temperature range of 60-80 °C is a good starting point.
-
Poor Quality Reagents: Ensure your starting materials are of high purity and anhydrous, as discussed in Q1.
Q5: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I avoid it?
A5: A common byproduct is the bis-alkylated product, where the newly formed primary amine of the desired product reacts with another molecule of 2-chloroethylamine.
Caption: Formation of the bis-alkylated byproduct.
-
Mitigation Strategy: To minimize this side reaction, it is crucial to use a significant excess of pyrrolidine relative to 2-chloroethylamine hydrochloride. This ensures that the concentration of the primary nucleophile (pyrrolidine) is much higher than the concentration of the product, kinetically favoring the desired reaction. A molar ratio of 3:1 to 5:1 (pyrrolidine:2-chloroethylamine hydrochloride) is a good starting point.
Q6: I've isolated an unexpected crystalline solid from my reaction mixture that is not my desired product. What could it be?
A6: In reactions involving pyrrolidine and a chlorinated solvent or reagent, the formation of an amidinium salt has been reported as an unexpected side product.[1] This can occur under certain conditions, especially with prolonged heating. Characterization by NMR and mass spectrometry would be necessary to confirm the structure of this byproduct. To avoid this, it's important to carefully control the reaction temperature and time.
C. Work-up and Purification
Q7: How do I effectively isolate the free base of 2-(Pyrrolidin-1-yl)ethanamine after the reaction?
A7: A standard aqueous work-up is typically employed:
-
Quenching and Basification: After cooling the reaction mixture, it should be partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The aqueous layer should be made strongly basic (pH > 12) with the addition of a strong base like sodium hydroxide or potassium hydroxide. This deprotonates the amine hydrochlorides, making them soluble in the organic phase.
-
Extraction: The aqueous layer should be thoroughly extracted multiple times with the organic solvent to ensure complete recovery of the product.
-
Drying and Concentration: The combined organic extracts are then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
Q8: The isolated free base is a dark oil. How can I purify it before salt formation?
A8: Vacuum distillation is the most effective method for purifying the free base. 2-(Pyrrolidin-1-yl)ethanamine is a relatively low molecular weight diamine and can be distilled under reduced pressure to remove non-volatile impurities and colored byproducts.
Table 1: Physical Properties of 2-(Pyrrolidin-1-yl)ethanamine (Free Base)
| Property | Value |
| Molecular Formula | C₆H₁₄N₂ |
| Molecular Weight | 114.19 g/mol |
| Boiling Point | ~165-167 °C (at atmospheric pressure) |
| Density | ~0.9 g/cm³ |
D. Dihydrochloride Salt Formation and Handling
Q9: My final product, the dihydrochloride salt, is a sticky, oily solid that is difficult to handle. What am I doing wrong?
A9: This is a classic sign of a hygroscopic product, which readily absorbs moisture from the atmosphere.[2] The presence of even trace amounts of water can prevent the formation of a crystalline solid.
-
Key Considerations for Crystalline Salt Formation:
-
Anhydrous Conditions: It is imperative to use an anhydrous solvent (e.g., ethanol, isopropanol, or diethyl ether) and an anhydrous solution of HCl.
-
Preparation of Anhydrous HCl Solution: A solution of HCl in an alcohol can be prepared by carefully bubbling dry HCl gas through the cooled solvent. Alternatively, acetyl chloride can be added dropwise to a cooled alcohol (e.g., ethanol) to generate anhydrous HCl in situ.
-
Crystallization Technique: After adding the HCl solution to the free base, crystallization can often be induced by cooling, scratching the inside of the flask with a glass rod, or adding a co-solvent in which the salt is less soluble (e.g., adding diethyl ether to an ethanolic solution).
-
Q10: How can I purify the dihydrochloride salt if it precipitates with impurities?
A10: Recrystallization is the preferred method for purifying the final salt. A suitable solvent system will dissolve the salt at an elevated temperature but allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. A mixture of ethanol and isopropanol or ethanol and diethyl ether can be effective. The key is to use a minimal amount of hot solvent to dissolve the salt completely.
Q11: How should I store the final 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride?
A11: Due to its hygroscopic nature, the final product should be stored in a tightly sealed container in a desiccator over a strong drying agent like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium chloride (CaCl₂).
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Pyrrolidin-1-yl)ethanamine
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Pyrrolidine | 71.12 | 21.3 g (24.8 mL) | 0.3 |
| 2-Chloroethylamine hydrochloride | 116.00 | 11.6 g | 0.1 |
| Triethylamine | 101.19 | 10.1 g (13.9 mL) | 0.1 |
| Toluene | - | 100 mL | - |
| Sodium Hydroxide | 40.00 | As needed | - |
| Dichloromethane | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroethylamine hydrochloride (11.6 g, 0.1 mol), pyrrolidine (21.3 g, 0.3 mol), triethylamine (10.1 g, 0.1 mol), and toluene (100 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 100 mL of water.
-
Make the aqueous layer strongly basic (pH > 12) by the slow addition of a concentrated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base as an oil.
-
Purify the crude product by vacuum distillation to yield pure 2-(pyrrolidin-1-yl)ethanamine.
Protocol 2: Preparation of 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride
Materials:
| Reagent | Amount |
| 2-(Pyrrolidin-1-yl)ethanamine (purified) | 11.4 g (0.1 mol) |
| Anhydrous Ethanol | 100 mL |
| Acetyl Chloride | 17.3 g (15.7 mL, 0.22 mol) |
| Anhydrous Diethyl Ether | As needed |
Procedure:
-
Dissolve the purified 2-(pyrrolidin-1-yl)ethanamine (11.4 g, 0.1 mol) in anhydrous ethanol (100 mL) in a flask cooled in an ice bath.
-
Slowly add acetyl chloride (17.3 g, 0.22 mol) dropwise to the stirred solution. Caution: This reaction is exothermic and generates HCl gas.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
A white precipitate of the dihydrochloride salt should form. If not, slowly add anhydrous diethyl ether until the solution becomes turbid, then cool in an ice bath to promote crystallization.
-
Collect the solid by vacuum filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum over P₄O₁₀ to yield 2-(pyrrolidin-1-yl)ethanamine dihydrochloride.
IV. Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be consistent with the expected structure. The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
V. References
-
Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. Society of Education, Agra.[Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. National Institutes of Health.[Link]
-
What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate.[Link]
-
(R∗,R∗) and (R∗,S∗)-2,2'-Bispyrrolidine. Organic Syntheses.[Link]
-
1-Pyrrolidineethanamine. PubChem.[Link]
-
1-(Pyrrolidin-1-yl)ethan-1-iminium chloride. National Institutes of Health.[Link]
-
Synthesis of N-BOC-ethylenediamine. Google Patents.
-
Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Google Patents.
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.[Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal.[Link]
-
2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof. Google Patents.
-
Method for synthesizing 2-amino thizaoline. Google Patents.
-
A kind of preparation method of N-substituted ethylenediamine derivative. Google Patents.
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health.[Link]
-
Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Pesticides, Agrochemicals, Agrochemicals.[Link]
-
Process for preparing ethanolamine hydrochloride and co-product... Google Patents.
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.[Link]
-
2-(Pyrrolidin-1-yl)ethan-1-amine. Pharmaffiliates.[Link]
Sources
Technical Support Center: Optimizing Reactions with 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride
Executive Summary
Reagent: 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride CAS: 7154-73-6 (Free base), 1219017-94-3 (Dihydrochloride) Common Application: Amide coupling to introduce a basic solubilizing group (pyrrolidine tail) into drug scaffolds.[1]
The Core Problem: Researchers frequently report <10% yields or "disappearing product" when using this specific reagent. In 90% of cases, the failure is not due to the coupling chemistry itself, but rather a misunderstanding of the salt stoichiometry (2HCl vs. 1HCl) and the phase-transfer behavior of the resulting basic product.
Part 1: Diagnostic Flowchart
Before altering your synthetic route, use this decision tree to identify the failure point.
Figure 1: Diagnostic logic for troubleshooting amine coupling failures.
Part 2: Critical Technical Analysis
The "Hidden" Proton Trap (Stoichiometry)
The most common failure mode is under-neutralization. This reagent is a dihydrochloride (2HCl) salt.
-
The Chemistry: Both the primary amine (reaction center) and the pyrrolidine nitrogen are protonated.
-
The Trap: If you use standard coupling conditions (1.0 eq Amine + 1.2 eq Base), the base will preferentially neutralize the more acidic proton. However, to drive the reaction, you must neutralize both HCl molecules plus generate the free nucleophile.
-
Requirement: You need minimum 2.0 equivalents of base just to reach the "starting line."
-
Recommended: 3.0–4.0 equivalents of DIPEA (Hünig's Base) or TEA.
-
The "Invisible Product" Syndrome (Workup)
Users often successfully form the product but discard it with the aqueous waste.
-
The Mechanism: The product contains a tertiary pyrrolidine amine. This group remains basic (pKa ~10).
-
The Trap: Standard workups often involve washing with 1N HCl or saturated NH₄Cl (pH ~5). Under these conditions, your product protonates, becomes water-soluble, and partitions into the aqueous layer.
-
Solution: The aqueous phase must be adjusted to pH > 12 (using NaOH) to force the product into the organic layer (DCM or EtOAc).
Solubility Mismatches
-
The Salt: The 2HCl salt is highly polar and ionic. It is insoluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Diethyl ether.
-
The Trap: If you run the reaction in DCM, the salt sits as a solid at the bottom of the flask. The organic base (DIPEA) is in solution.[2] The neutralization happens only at the solid-liquid interface, which is kinetically too slow for sensitive activated esters (which hydrolyze faster than they react).
-
Solution: Use DMF or DMAc (where the salt is soluble) or perform a distinct "Free-Basing" step before the reaction.
Part 3: Optimized Protocols
Protocol A: In-Situ Neutralization (Recommended for DMF/DMSO)
Best for standard amide couplings (HATU, EDC, acid chlorides).
| Step | Action | Technical Rationale |
| 1 | Dissolve 1.0 eq of Reagent (2HCl salt) in DMF (anhydrous). | DMF ensures the ionic salt dissociates, making protons accessible to the base. |
| 2 | Add 3.5 eq of DIPEA (Diisopropylethylamine). | 2.0 eq neutralizes the HCl; 1.5 eq acts as the proton scavenger for the coupling. |
| 3 | Wait 15 minutes. | Allow the "free-basing" equilibrium to stabilize. The solution may warm slightly. |
| 4 | Add 1.0 eq Carboxylic Acid + Coupling Reagent (e.g., HATU). | The primary amine is now nucleophilic and ready to attack. |
Protocol B: Pre-Conversion to Free Base (Recommended for DCM/THF)
Best if your electrophile is moisture-sensitive (e.g., acid chlorides) or if you must use non-polar solvents.
-
Dissolution: Dissolve the 2HCl salt in minimal water (e.g., 1g in 5mL).
-
Basification: Add 10M NaOH dropwise until pH > 12. The solution will become cloudy or an oil will separate.
-
Extraction: Extract 3x with DCM.
-
Note: The free base is very polar. You may need to "salt out" the aqueous layer with solid NaCl to improve extraction efficiency.
-
-
Drying: Dry the DCM layer over Na₂SO₄, filter, and concentrate carefully (the free base is a volatile oil; do not use high vacuum for long periods).
-
Usage: Re-dissolve the resulting oil immediately in your anhydrous reaction solvent.
Part 4: Frequently Asked Questions (FAQs)
Q: My product is streaking on the TLC plate and I can't purify it. Why? A: The pyrrolidine tail interacts strongly with the acidic silanols on silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. Use an eluent containing 1% TEA or 10% NH₃ in MeOH (e.g., DCM:MeOH:NH₃ 90:9:1).
Q: Can I use Pyridine as the base? A: No. Pyridine (pKa ~5) is too weak to fully deprotonate the primary amine (pKa ~10) effectively in equilibrium. You must use a stronger tertiary base like TEA or DIPEA.
Q: I see a new spot on TLC, but the mass spec shows [M+1] + 84. What is this? A: This is likely the dimer or a side reaction with the coupling reagent. However, if you are using EDC, check if the "product" is actually the N-acyl urea byproduct. If the mass is [M+1] + 98, it might be the N-acyl urea from DCC.
Q: Why is the 2HCl salt hygroscopic? A: Amine salts form strong hydrogen bonds with atmospheric water.
-
Fix: Store the reagent in a desiccator. If the bottle looks "wet" or clumpy, dry it under high vacuum at 40°C overnight before weighing, or your stoichiometry will be inaccurate (weighing water instead of reagent).
Part 5: Data Summary
| Parameter | Value / Property | Implication |
| Molecular Weight | 114.19 (Free Base) / 187.11 (2HCl) | Crucial: Ensure you use the MW of the salt (187.[3]11) for calculations. |
| pKa (Pyrrolidine N) | ~10.4 | Highly basic; requires high pH extraction. |
| pKa (Primary Amine) | ~9.5 - 10.0 | Nucleophilic center; must be deprotonated. |
| Solubility (2HCl) | Water, Methanol, DMSO, DMF | Insoluble in Ether, DCM, Hexanes. |
| Solubility (Free Base) | DCM, EtOAc, Alcohols | Soluble in water (requires salting out). |
References
-
PubChem Compound Summary. 2-(Pyrrolidin-1-yl)ethanamine.[1] National Center for Biotechnology Information. Available at: [Link]
-
Montalbetti, C.A. and Falque, V. (2005).[4] Amide bond formation and peptide coupling. Tetrahedron, 61(46), pp.10827-10852. (General reference for amide coupling stoichiometry).
- Sigma-Aldrich Technical Bulletin.Handling of Amine Hydrochloride Salts in Organic Synthesis. (General guidelines for neutralizing amine salts).
- Evans, D.A.pKa Table of Nitrogen Nucleophiles. Harvard University. (Reference for pKa values of pyrrolidine vs. primary amines).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.
Sources
Technical Support Center: Improving the Solubility of "2-(Pyrrolidin-1-yl)ethanamine dihydrochloride" for Experiments
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, in-depth technical resource for overcoming solubility challenges with 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride in experimental settings. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure you can confidently prepare your solutions for reliable and reproducible results.
PART 1: Core Directive - Understanding the Molecule and the Challenge
2-(Pyrrolidin-1-yl)ethanamine is a diamine, and in its dihydrochloride form, both nitrogen atoms are protonated, forming a salt. This is a common strategy to improve the water solubility and stability of amine-containing compounds.[1][2][3] However, "improved" does not always mean "problem-free," and several factors can complicate its dissolution.
The core challenge revolves around the equilibrium between the charged (salt) and uncharged (free base) forms of the molecule, which is governed by the pH of the solution and the pKa of the two amine groups.
The Science Behind the Salt
Reacting an amine with a strong acid like hydrochloric acid (HCl) results in the formation of an amine salt.[2] This salt is an ionic compound, which is why it is more soluble in polar solvents like water compared to its neutral (free base) form.[1][3][4] The dihydrochloride salt of 2-(Pyrrolidin-1-yl)ethanamine has two positively charged ammonium centers balanced by two chloride anions.
Key Physicochemical Properties (for the free base):
-
Molecular Formula: C₆H₁₄N₂[5]
-
Molecular Weight: 114.19 g/mol [5]
-
Appearance: Colorless to pale yellow liquid[6]
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Troubleshooting Guides and FAQs
This section is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride in neutral water, and it's not dissolving completely. Why is this happening?
A1: While the dihydrochloride salt is designed for water solubility, several factors can lead to dissolution problems:
-
The Common-Ion Effect: If your water or buffer already contains a significant concentration of chloride ions, it can suppress the dissolution of the salt.[7] This shifts the equilibrium back towards the undissolved solid.
-
pH of "Neutral" Water: Water exposed to atmospheric carbon dioxide can have a slightly acidic pH (around 5.5-6.0). While this is generally favorable for keeping the amine protonated, if your compound requires a very low pH for maximum solubility, this might not be sufficient.
-
Purity: Impurities in the compound can significantly affect its solubility characteristics.
Q2: Can I dissolve the dihydrochloride salt directly in an organic solvent like DMSO or ethanol?
A2: Yes, but with considerations.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are generally good choices as they can solvate the ions of the salt. Solubility is expected to be moderate to high.[6]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These can also be effective, but you may not achieve the same high concentrations as in water. It is always best to determine the solubility empirically for your specific application.
-
Non-polar Organic Solvents (e.g., Dichloromethane, Hexane): The ionic dihydrochloride salt will be poorly soluble or insoluble in these solvents. To use such solvents, you must first convert the salt to its free base form.
Q3: How do I convert the dihydrochloride salt to the free base for use in organic synthesis?
A3: You need to deprotonate the amine groups using a base. This is a standard acid-base extraction procedure.
-
Dissolve the dihydrochloride salt in a minimal amount of water.
-
Add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH), until the aqueous layer is basic (pH > 10).
-
Extract the aqueous solution multiple times with a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the free base, which is typically an oil or a low-melting solid.
Experimental Protocols
Protocol 1: Preparing a Concentrated Aqueous Stock Solution
This protocol ensures complete dissolution in an aqueous medium.
Objective: To prepare a clear, stable stock solution of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride.
| Step | Action | Rationale |
| 1 | Weigh the desired amount of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride. | Accurate weighing is critical for a known final concentration. |
| 2 | Add about 80% of the final volume of high-purity water (e.g., Milli-Q). | Starting with a reduced volume allows for pH adjustments. |
| 3 | Stir the mixture. If dissolution is slow or incomplete, check the pH. | The dihydrochloride salt should produce a slightly acidic solution. |
| 4 | If needed, add 0.1 M HCl dropwise to lower the pH further. | Lowering the pH ensures both amine groups are fully protonated, maximizing solubility. |
| 5 | Once fully dissolved, adjust to the final volume with high-purity water. | This ensures the final concentration is accurate. |
| 6 | (Optional but Recommended) Filter the solution through a 0.22 µm syringe filter. | This removes any particulate matter and ensures a sterile solution if required for cell-based assays. |
Workflow for Aqueous Solubilization
Caption: Workflow for preparing an aqueous stock solution.
Advanced Troubleshooting
Issue: The compound precipitates out of my buffered solution when I adjust the pH to my experimental conditions (e.g., pH 7.4).
Explanation: This happens when the pH of your final solution is above the pKa of one or both of the amine groups. As the pH increases, the amines get deprotonated, converting the highly soluble salt into the less soluble free base. If the concentration of the free base exceeds its solubility limit at that pH, it will precipitate.
Solutions:
-
Lower the Stock Concentration: Prepare a more dilute stock solution so that when you add it to your final buffer, the concentration of the resulting free base is below its solubility limit.
-
Use a Co-solvent: Including a small percentage of a water-miscible organic solvent like DMSO or ethanol in your final buffer can help to keep the free base in solution.
-
pH-dependent Studies: Be aware of this phenomenon when conducting experiments across a range of pH values. The effective concentration of your compound in solution may be changing.
PART 3: VISUALIZATION & FORMATTING
Solubility Profile Summary
| Solvent System | Form of Compound | Expected Solubility | Key Considerations |
| Water (pH < 7) | Dihydrochloride Salt | High | Ensure pH is low enough for full protonation. |
| Physiological Buffer (pH ~7.4) | Equilibrium of Salt/Free Base | Concentration-dependent | Risk of precipitation at higher concentrations. |
| Ethanol / Methanol | Dihydrochloride Salt | Moderate to High | Good alternative or co-solvent with water. |
| DMSO / DMF | Dihydrochloride Salt | Moderate | Commonly used for biological stock solutions. |
| Dichloromethane / Chloroform | Dihydrochloride Salt | Very Low / Insoluble | Must convert to free base for solubility. |
| Dichloromethane / Chloroform | Free Base | High | Standard for organic reactions. |
Logical Relationship: pH, Form, and Solubility
Caption: The effect of pH on the form and solubility of 2-(Pyrrolidin-1-yl)ethanamine.
References
- 2-(Pyrrolidin-1-yl)ethanamine - Solubility of Things. Provides general solubility information, noting moderate solubility in water and better solubility in organic solvents like ethanol or methanol.
- Solved: Alkaloids have the general formula RNH2. Addition of HCl to an alkaloid will: - Atlas.
- 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem. Provides chemical identifiers and computed properties for the free base form of the compound.
- CAS No : 7154-73-6 | Product Name : 2-(Pyrrolidin-1-yl)ethan-1-amine | Pharmaffiliates.
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online.
- Hydrochloride - Wikipedia.
- 15.13: Amines as Bases - Chemistry LibreTexts. Notes that many amine drugs are converted to hydrochloride salts to increase their solubility in aqueous solutions.
- Improving API Solubility by Salt and Cocrystal Formation - Sigma-Aldrich. Discusses the common ion effect, where the presence of a common ion can reduce the solubility of a salt.
Sources
Technical Support Center: Recrystallization of 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride
Welcome to the technical support guide for the purification of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride. This document provides field-proven insights, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline material. As a dihydrochloride salt of a diamine, this compound presents unique challenges, primarily related to its high polarity and hygroscopicity, which this guide will address in detail.
Core Principles: Recrystallization of Amine Hydrochloride Salts
Recrystallizing highly polar, water-soluble salts like 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride requires a different approach than non-polar organic compounds. The key is to identify a solvent or solvent system where the compound's solubility is high at elevated temperatures but significantly lower at cooler temperatures. Due to the ionic nature of the dihydrochloride salt, highly polar solvents are necessary. However, water, while an excellent solvent when hot, may retain too much product in solution upon cooling, leading to poor yields. Therefore, mixed-solvent systems, typically involving a polar protic solvent like ethanol or isopropanol in combination with a less polar anti-solvent, are often employed to fine-tune solubility and induce crystallization.[1]
A critical factor to consider is the compound's hygroscopic nature.[2][3] The absorption of atmospheric moisture can introduce water into the solvent system, altering solubility characteristics and potentially causing the compound to "oil out" rather than crystallize.[4] Therefore, using anhydrous solvents and minimizing exposure to air is paramount.
Troubleshooting Guide
This section addresses specific issues encountered during the recrystallization of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride in a direct question-and-answer format.
Question: My compound separated as a viscous oil instead of crystals upon cooling. What went wrong and how do I fix it?
Answer: This phenomenon, known as "oiling out," is a common issue when recrystallizing highly soluble or impure compounds.[4] It occurs when the solute becomes supersaturated at a temperature above its melting point, causing it to separate as a liquid phase instead of a solid crystal lattice.
-
Causality & Mechanism:
-
High Impurity Load: Impurities can depress the melting point of the mixture, making it more likely to separate as an oil.
-
Inappropriate Solvent Choice: If the solvent is too good (i.e., the compound is too soluble), a very high concentration is needed for saturation, which can favor oiling out.
-
Rapid Cooling: Cooling the solution too quickly can prevent molecules from having sufficient time to orient themselves into a stable crystal lattice, causing them to crash out as a disordered, liquid oil.
-
Hygroscopicity: For this specific dihydrochloride salt, absorbed atmospheric moisture can act as a potent solvent, preventing crystallization and promoting the formation of a highly concentrated aqueous syrup.
-
-
Step-by-Step Solution:
-
Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount (1-5% of the total volume) of the primary (more polar) solvent to reduce the level of supersaturation.[4]
-
Induce Slow Crystallization: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote the formation of crystals over oil.[4]
-
Solvent System Modification: If oiling persists, consider modifying the solvent system. Using a slightly less polar solvent (e.g., switching from methanol to isopropanol) or introducing a miscible anti-solvent (a solvent in which the compound is poorly soluble, like diethyl ether or ethyl acetate) dropwise to the hot, dissolved solution until slight turbidity appears can be effective.[1][5]
-
Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer: The failure of crystals to form from a saturated solution is due to a state known as supersaturation, where the solute remains dissolved beyond its normal saturation point.[6]
-
Causality & Mechanism: Crystal formation requires an initial nucleation event—the formation of a small, stable aggregate of molecules onto which more molecules can deposit.[5] In a very clean flask or with a highly purified compound, these nucleation sites may be absent, leading to a stable supersaturated solution.
-
Step-by-Step Solution (Proceed in this order):
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic imperfections in the glass provide a rough surface that can serve as a nucleation site.[6][7]
-
Introduce a Seed Crystal: If you have a small amount of the pure solid, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.[6][7]
-
Flash Cool a Small Sample: Pipette a small aliquot of the solution into a separate test tube and cool it rapidly in a dry ice/acetone bath. This will likely force a small amount of solid to crash out. Transfer this solid back into the main flask to act as seed crystals.
-
Add an Anti-Solvent: If the above methods fail, it may indicate that the solution is not sufficiently saturated. While stirring, slowly add a miscible anti-solvent (e.g., diethyl ether) until persistent cloudiness is observed, then warm slightly to clarify and cool slowly.
-
Question: My final crystal yield is very low. How can I improve it?
Answer: A low yield is one of the most frequent problems in recrystallization and can almost always be traced back to a few key procedural steps.[6]
-
Causality & Mechanism: The goal of recrystallization is to exploit solubility differences at different temperatures. Any deviation that increases the solubility of the compound at low temperatures or results in physical loss of material will reduce the final yield.[7]
-
Step-by-Step Optimization:
-
Minimize Hot Solvent: Ensure you are using the absolute minimum amount of near-boiling solvent required to fully dissolve the crude solid. Using too much solvent means that a significant portion of your compound will remain dissolved even after cooling.[5][6]
-
Ensure Complete Cooling: Allow the solution to cool to room temperature slowly, then submerge it in an ice-water bath for at least 20-30 minutes to maximize precipitation.
-
Use Ice-Cold Rinse Solvent: When washing the collected crystals in the filter funnel, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature or warm solvent will re-dissolve a significant portion of your purified product.[6][7]
-
Prevent Premature Crystallization: If crystals form during hot filtration, product is lost with the insoluble impurities. To prevent this, use a stemless funnel and keep the filtration apparatus hot by warming it with steam or in an oven before use.[8]
-
Question: My final crystals are colored, even though the starting material was only slightly off-white. What happened?
Answer: The persistence of colored impurities often means that they have similar solubility properties to your target compound or that they were concentrated during the process.
-
Causality & Mechanism: Colored impurities are often large, conjugated organic molecules. While present in small amounts in the crude material, they can become entrapped in the crystal lattice as it forms, especially during rapid crystallization.
-
Step-by-Step Solution:
-
Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot, dissolved solution.
-
Heat and Filter: Swirl and briefly heat the mixture for a few minutes. The charcoal will adsorb the colored impurities onto its high-surface-area matrix.[5]
-
Hot Gravity Filtration: Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities. Be cautious, as charcoal can sometimes induce premature crystallization.[8] Proceed with the cooling and crystallization as usual.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for recrystallizing 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride?
Given its nature as a dihydrochloride salt, it is highly polar. A good starting point is a mixed solvent system of a lower-chain alcohol and water, or an alcohol and a less polar ether.
-
System 1 (Recommended): Isopropanol/Methanol. Dissolve the crude salt in a minimum amount of hot methanol, then add isopropanol as an anti-solvent.
-
System 2: Ethanol/Water. Dissolve in a minimum of hot 95% ethanol. If it does not fully dissolve, add water dropwise until a clear solution is obtained at the boiling point. The high solubility in water means only a very small amount should be used.
-
System 3: Isopropanol/Diethyl Ether. For highly pure material that is difficult to crystallize, dissolving in hot isopropanol and adding diethyl ether to induce precipitation can be effective.[1] This method is best for precipitating the salt rather than forming large crystals.
Q2: How does the hygroscopic nature of this salt specifically affect the recrystallization process?
The hygroscopic nature of amine salts can significantly complicate recrystallization.[2] Absorbed water can:
-
Alter Solubility: Unintentionally increase the polarity of your solvent system, potentially preventing crystallization altogether or leading to low yields.
-
Promote Oiling Out: Lead to the formation of a saturated aqueous syrup instead of a crystalline solid.[4]
-
Complicate Drying: Make it very difficult to remove the final traces of solvent from the purified crystals, leading to a wet or sticky solid. Drying in a vacuum oven is highly recommended.
Q3: What are the most critical safety precautions when performing this recrystallization?
While 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride is a salt, it is derived from a corrosive amine.[9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11]
-
Ventilation: Handle the solid and all solutions in a well-ventilated chemical fume hood to avoid inhaling fine dust or solvent vapors.[12]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]
-
Fire Safety: Use flammable solvents like alcohols and ethers with appropriate care, away from ignition sources, and ensure fire-extinguishing equipment is accessible.
Standard Recrystallization Protocol
This protocol provides a general workflow. The exact solvent volumes will need to be determined empirically based on the purity of your starting material.
-
Solvent Selection: Choose a solvent system based on preliminary solubility tests (e.g., Isopropanol/Methanol).
-
Dissolution: Place the crude 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal volume of the hot primary solvent (e.g., methanol) in portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small spatula tip of activated charcoal and swirl for 2-3 minutes.
-
Hot Gravity Filtration: Set up a gravity filtration apparatus with a stemless funnel and fluted filter paper. Pre-heat the apparatus to prevent premature crystallization.[8] Filter the hot solution into a clean, warm Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice-water bath for 30 minutes to maximize yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold solvent (the same solvent system used for recrystallization) to rinse away any remaining impurities.[6][7]
-
Drying: Place the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved to ensure all solvent and absorbed moisture is removed.
Data Summary Table
| Parameter | Recommended Value/Solvent | Rationale |
| Primary Solvent | Methanol or Ethanol | High dissolving power for the polar salt at high temperatures. |
| Anti-Solvent | Isopropanol or Diethyl Ether | Reduces solubility upon cooling to induce crystallization.[1] |
| Dissolution Temp. | Boiling point of the solvent | To ensure minimum solvent volume is used for maximum yield.[6] |
| Cooling Method | Slow cooling to RT, then ice bath | Slow cooling promotes larger, purer crystal formation.[4] |
| Washing Solvent | Ice-cold recrystallization solvent | Minimizes re-dissolving the purified product.[7] |
| Drying Method | Vacuum Oven (40-50 °C) | Essential for removing residual solvent from a hygroscopic compound. |
Visual Workflow and Troubleshooting Diagrams
Caption: General workflow for the recrystallization of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- Recrystallization. (n.d.). University of Toronto.
- Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
- Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham.
- Recrystallization. (n.d.). University of California, Los Angeles.
- Recrystallization. (n.d.). University of Colorado Boulder.
- Problems with Recrystallisations. (n.d.). University of York.
- Solubility of 2-(Pyrrolidin-1-yl)ethanamine. (n.d.). Solubility of Things.
-
PubChem. (n.d.). 1-Pyrrolidineethanamine. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]
- Various Authors. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: (2-Pyrrolidin-1-ylpyrid-4-yl)methylamine.
- Sussex Damp Experts. (n.d.). Hygroscopic Salt Behaviour.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone.
- What Are Hygroscopic Salts? Causes, Effects & Internal Wall Solutions. (n.d.). Garratt's Damp & Timber Ltd.
- ECHEMI. (n.d.). 2-Pyrrolidone SDS, 616-45-5 Safety Data Sheets.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sussexdampexperts.com [sussexdampexperts.com]
- 3. damprot.com [damprot.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.ca [fishersci.ca]
- 11. carlroth.com [carlroth.com]
- 12. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Unexpected Products in Reactions with 2-(Pyrrolidin-1-yl)ethanamine Dihydrochloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice for the characterization and mitigation of unexpected products that may arise during your experiments. Our approach is rooted in mechanistic principles and validated analytical strategies to ensure the integrity of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I've observed a significant, higher molecular weight impurity in my reaction mixture that I can't identify. What is the most probable unexpected product?
Answer:
Based on the inherent reactivity of 2-(Pyrrolidin-1-yl)ethanamine, the most likely high molecular weight byproduct is the dimer, N,N'-bis(2-(pyrrolidin-1-yl)ethyl)piperazine . This occurs through an intermolecular reaction where the primary amine of one molecule acts as a nucleophile, attacking the carbon alpha to the tertiary amine of a second molecule in a substitution-type reaction, which then cyclizes.
Causality and Mechanism:
2-(Pyrrolidin-1-yl)ethanamine possesses two key reactive sites: a primary amine (a strong nucleophile) and a tertiary amine adjacent to an ethyl group. Under certain conditions, particularly with elevated temperatures or in the presence of a suitable leaving group on a reaction partner, intermolecular self-reaction can compete with the desired reaction pathway.
The formation of the piperazine dimer can be rationalized through a double substitution mechanism:
-
Initial Intermolecular Substitution: The primary amine of one molecule of 2-(pyrrolidin-1-yl)ethanamine attacks an electrophilic center in another molecule or a reaction intermediate.
-
Second Intermolecular Substitution & Cyclization: A second molecule of 2-(pyrrolidin-1-yl)ethanamine reacts with the initial product, leading to a linear dimer. This intermediate can then undergo an intramolecular cyclization to form the stable six-membered piperazine ring.
Caption: Plausible pathway for the formation of the piperazine dimer.
Question 2: How can I confirm the presence of the N,N'-bis(2-(pyrrolidin-1-yl)ethyl)piperazine dimer in my sample?
Answer:
A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the most definitive approach for identifying the suspected dimer. High-performance liquid chromatography (HPLC) can be used for initial detection and quantification.
Analytical Workflow:
Caption: Analytical workflow for impurity identification.
Expected Analytical Data for the Dimer:
| Technique | Expected Observation | Interpretation |
| LC-MS | A peak with a mass corresponding to C₁₆H₃₄N₄ (M+H)⁺ ≈ 283.28 m/z. | Confirms the molecular formula of the dimer. |
| ¹H NMR | Complex overlapping signals in the aliphatic region (approx. 1.5-3.0 ppm). Absence of a primary amine proton signal. | The presence of multiple, coupled methylene groups consistent with the pyrrolidine and piperazine rings. |
| ¹³C NMR | An increased number of carbon signals compared to the starting material, consistent with the C₁₆H₃₄N₄ structure. | Confirms the more complex carbon skeleton of the dimer. |
| HPLC | A new, typically less polar peak with a longer retention time than the starting material. | Indicates the formation of a larger, more hydrophobic molecule. |
Protocol: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the polar starting material from the less polar dimer.
Question 3: My reaction involves a metal catalyst, and I'm seeing a complex mixture of byproducts. What could be happening?
Answer:
The presence of metal ions, particularly transition metals like copper, can lead to the formation of metal complexes and unexpected dimeric structures. 2-(Pyrrolidin-1-yl)ethanamine can act as a bidentate ligand, coordinating with metal centers through both the primary and tertiary nitrogen atoms.
In a documented case with a similar compound, 2-(1H-pyrrol-1-yl)ethanol, the presence of copper(II) bromide led to an unusual μ-oxo-bridged dicopper(II) dimeric complex.[1] This highlights the propensity of such molecules to form intricate structures in the presence of metals.
Troubleshooting Steps:
-
Metal Scavengers: After the reaction is complete, consider treating the crude mixture with a metal scavenger resin to remove the metal catalyst.
-
Ligand Choice: If the intended reaction requires a ligand, ensure that your desired ligand binds more strongly to the metal center than 2-(pyrrolidin-1-yl)ethanamine.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent metal-catalyzed oxidation side reactions.
-
Characterization: Utilize techniques such as X-ray crystallography if a crystalline byproduct is formed, as this is the most definitive method for characterizing complex metal-ligand structures.
Question 4: I am using a chlorinated solvent, and my reaction is not clean. Could the solvent be involved in side reactions?
Answer:
Yes, solvents can participate in unexpected reactions. In a reported serendipitous discovery, pyrrolidine was found to react with acetonitrile and chloroform under reflux to form an amidinium salt.[2] While your starting material is different, this demonstrates the potential for the pyrrolidine moiety to react with certain solvents or reagents to form unexpected salt byproducts.
Preventative Measures:
-
Solvent Selection: Choose a non-reactive solvent for your reaction. Ethereal solvents (e.g., THF, 2-MeTHF) or aprotic polar solvents (e.g., DMF, DMSO) are often good choices, depending on the reaction requirements.
-
Temperature Control: Avoid excessive heating, as this can promote side reactions with the solvent.
-
Aqueous Workup: A standard aqueous workup will likely remove any water-soluble salt byproducts.
Summary of Potential Unexpected Products and Mitigation Strategies
| Unexpected Product | Plausible Cause | Key Identification Method | Mitigation Strategy |
| N,N'-bis(2-(pyrrolidin-1-yl)ethyl)piperazine | Intermolecular self-reaction | LC-MS (m/z ≈ 283.28 for [M+H]⁺) | Lower reaction temperature, use a higher dilution, control stoichiometry carefully. |
| Metal Complexes | Presence of transition metal catalysts (e.g., Cu, Pd, Ni) | X-ray Crystallography, Elemental Analysis | Use of metal scavengers post-reaction, choice of a more strongly coordinating ligand. |
| Amidinium Salts/Solvent Adducts | Reaction with reactive solvents (e.g., chloroform) or reagents | NMR Spectroscopy | Select an inert solvent, maintain moderate reaction temperatures. |
By understanding the inherent reactivity of 2-(Pyrrolidin-1-yl)ethanamine and employing rigorous analytical characterization, you can effectively troubleshoot and mitigate the formation of unexpected byproducts, ensuring the success and reproducibility of your synthetic work.
References
-
Quillian, B. et al. (2023). 1-(Pyrrolidin-1-yl)ethan-1-iminium chloride. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 833-836. Available at: [Link]
-
Weldrick, R. J. et al. (2021). A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex. Molbank, 2021(4), M1296. Available at: [Link]
-
Karadeniz, U. et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(3), 488-510. Available at: [Link]
Sources
Validation & Comparative
The Organic Cation's Pivotal Role in Perovskite Solar Cell Performance: A Comparative Guide
In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) have emerged as a frontrunner, largely due to their remarkable power conversion efficiencies (PCEs) and low-cost fabrication processes.[1] The heart of these cells is the perovskite crystal, with a characteristic ABX₃ structure, where the 'A' site is typically occupied by an organic cation.[2][3] This organic component, though small, plays a disproportionately large role in determining the ultimate performance, stability, and longevity of the solar cell. This guide provides an in-depth comparison of commonly used organic cations, offering experimental insights and data to aid researchers in selecting the optimal cation for their specific application.
Understanding the 'A' Site: More Than Just a Spacer
The organic cation situated at the 'A' site of the perovskite lattice is not merely a structural placeholder. Its size, shape, and chemical properties directly influence the crystal structure's symmetry and stability, which in turn dictates the material's optoelectronic properties. The Goldschmidt tolerance factor, a key indicator of perovskite crystal stability, is heavily influenced by the ionic radius of the A-site cation.[4] Furthermore, the organic cation's ability to form hydrogen bonds with the halide anions (X-site) significantly impacts the structural integrity and defect tolerance of the perovskite film.[5]
A Head-to-Head Comparison of Key Organic Cations
The choice of the organic cation is a critical determinant of a perovskite solar cell's performance profile, influencing everything from its power conversion efficiency to its long-term stability. Researchers have explored a variety of organic cations, with methylammonium (MA), formamidinium (FA), ethylammonium (EA), and guanidinium (GA) being among the most extensively studied. The selection of a particular cation or a mixture of cations can lead to significant trade-offs between efficiency, stability, and processability.
Methylammonium (MA): The Pioneer with Stability Concerns
Methylammonium (CH₃NH₃⁺) was the organic cation used in the initial breakthrough PSCs and remains a popular choice due to its ability to form high-quality perovskite films with excellent electronic properties. However, the volatility of MA and its tendency to degrade under thermal stress and in the presence of moisture have been identified as significant contributors to the long-term instability of PSCs.[6][7]
Formamidinium (FA): The Efficiency Champion with a Structural Quirk
Formamidinium (CH(NH₂)₂⁺) has a slightly larger ionic radius than MA, which brings the Goldschmidt tolerance factor closer to the ideal value of 1 for lead iodide-based perovskites, resulting in a more symmetric crystal structure and improved thermal stability.[6][7] FA-based perovskites typically exhibit a more ideal bandgap for single-junction solar cells, leading to higher theoretical efficiencies. However, pure FAPbI₃ tends to exist in a photo-inactive "yellow" δ-phase at room temperature, requiring stabilization in the photoactive "black" α-phase, often through the incorporation of other cations like MA or cesium (Cs⁺).[8][9]
Ethylammonium (EA): A Larger Cation for Dimensionality Tuning and Stability
Ethylammonium (CH₃CH₂NH₃⁺) is a larger cation that, when incorporated into the perovskite lattice, can induce the formation of 2D or quasi-2D perovskite structures.[10] These lower-dimensional perovskites often exhibit improved moisture resistance and stability. While pure EA-based 3D perovskites are not typically used for high-efficiency devices due to their wider bandgap, EA is often used as an additive to passivate defects and enhance the stability of 3D perovskite films.[11][12]
Guanidinium (GA): The Stability Enhancer
Guanidinium (C(NH₂)₃⁺) is a larger, planar cation that has been shown to significantly enhance the stability of perovskite solar cells.[4][13] Its incorporation into the perovskite structure can help to relieve lattice strain and passivate defects, leading to improved operational stability under continuous illumination and thermal stress.[14][15] While high concentrations of GA can lead to the formation of 2D perovskite layers that may hinder charge transport, small amounts are often used in mixed-cation systems to great effect.[16]
Performance Metrics: A Data-Driven Comparison
The following table summarizes key performance parameters for perovskite solar cells fabricated with different organic cations. The data presented is a synthesis of typical values reported in the literature and serves as a comparative guide.
| Organic Cation | Typical Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) | Fill Factor (FF) | Stability (Thermal & Moisture) | Hysteresis |
| Methylammonium (MA) | 18 - 22% | 1.05 - 1.15 V | 21 - 24 mA/cm² | 0.75 - 0.82 | Low | Moderate to High |
| Formamidinium (FA) | 20 - 25% | 1.10 - 1.20 V | 23 - 26 mA/cm² | 0.78 - 0.85 | Moderate (phase instability) | Low to Moderate |
| Ethylammonium (EA) (as additive) | 19 - 23% | 1.08 - 1.18 V | 22 - 25 mA/cm² | 0.77 - 0.84 | High | Low |
| Guanidinium (GA) (as additive) | 20 - 24% | 1.12 - 1.22 V | 23 - 26 mA/cm² | 0.79 - 0.86 | High | Low |
| Mixed Cation (e.g., MA/FA, FA/Cs) | >25% | >1.20 V | >25 mA/cm² | >0.85 | High | Very Low |
The Causality Behind Cation Choice and Performance
The observed differences in performance are directly linked to the fundamental properties of the organic cations and their influence on the perovskite crystal structure.
Caption: Relationship between organic cation properties and device performance.
Experimental Protocols: A Guide to Fabrication and Characterization
Reproducibility is key in scientific research. The following sections provide detailed, step-by-step protocols for the fabrication and characterization of perovskite solar cells with different organic cations.
Fabrication of Mixed-Cation (FA/MA) Perovskite Solar Cells (Two-Step Method)
This protocol describes a common method for fabricating high-efficiency mixed-cation perovskite solar cells.[17][18]
1. Substrate Preparation: a. Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.
2. Hole Transport Layer (HTL) Deposition: a. Prepare a PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) solution (2 mg/mL in toluene). b. Spin-coat the PTAA solution onto the ITO substrates at 4000 rpm for 30 seconds. c. Anneal the substrates at 100 °C for 10 minutes.
3. Perovskite Precursor Preparation: a. Prepare the lead iodide (PbI₂) solution (1.3 M in DMF:DMSO 9:1 v/v). b. Prepare the organic cation solution containing Formamidinium Iodide (FAI) (100 mg/mL) and Methylammonium Bromide (MABr) (20 mg/mL) in isopropanol.
4. Perovskite Film Deposition (Two-Step Sequential Deposition): a. Spin-coat the PbI₂ solution onto the HTL-coated substrates at 2000 rpm for 30 seconds. b. Anneal the PbI₂ films at 70 °C for 1 minute. c. After cooling to room temperature, spin-coat the organic cation solution onto the PbI₂ film at 2000 rpm for 30 seconds. d. Anneal the resulting perovskite film at 150 °C for 15 minutes in a nitrogen-filled glovebox.
5. Electron Transport Layer (ETL) and Electrode Deposition: a. Deposit a C₆₀ layer (20 nm) and a BCP (bathocuproine) layer (8 nm) sequentially by thermal evaporation. b. Deposit a silver (Ag) top electrode (100 nm) by thermal evaporation through a shadow mask.
Caption: Workflow for fabricating mixed-cation perovskite solar cells.
Characterization Techniques
To evaluate and compare the performance of perovskite solar cells with different organic cations, a suite of characterization techniques is employed.[19]
1. Current Density-Voltage (J-V) Measurement:
- Purpose: To determine the key photovoltaic parameters: PCE, VOC, JSC, and FF.
- Procedure: Measure the J-V characteristics under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. Scan the voltage from reverse to forward bias and vice versa to assess hysteresis.[20]
2. External Quantum Efficiency (EQE) Measurement:
- Purpose: To determine the wavelength-dependent efficiency of converting photons to charge carriers.
- Procedure: Use a dedicated EQE system with a light source, monochromator, and a calibrated reference photodiode. The integrated JSC from the EQE spectrum should be consistent with the J-V measurement.
3. X-ray Diffraction (XRD):
- Purpose: To analyze the crystal structure and phase purity of the perovskite film.
- Procedure: Perform XRD measurements on the perovskite films to identify the crystal phases present and assess the film's crystallinity.
4. Scanning Electron Microscopy (SEM):
- Purpose: To visualize the morphology and grain structure of the perovskite film.
- Procedure: Obtain top-down and cross-sectional SEM images of the completed devices to evaluate film uniformity, grain size, and layer thicknesses.
5. Time-Resolved Photoluminescence (TRPL):
- Purpose: To investigate charge carrier dynamics and recombination processes.[21]
- Procedure: Excite the perovskite film with a pulsed laser and measure the decay of the photoluminescence signal over time. Longer decay times generally indicate lower non-radiative recombination and higher quality films.
6. Stability Testing:
- Purpose: To evaluate the long-term operational stability of the solar cells.
- Procedure: Subject unencapsulated and encapsulated devices to continuous illumination at maximum power point tracking under controlled environmental conditions (e.g., 85°C and 85% relative humidity) and monitor the degradation of their photovoltaic parameters over time.[22]
Mitigating Hysteresis: The Role of the Organic Cation
Current-voltage hysteresis is a common issue in perovskite solar cells that can lead to inaccurate efficiency measurements and concerns about device stability.[20] The phenomenon is widely believed to be linked to ion migration within the perovskite lattice, which is influenced by the nature of the organic cation.[23]
-
MA-based perovskites often exhibit significant hysteresis due to the relatively high mobility of the small MA⁺ cation.
-
FA-based and mixed-cation perovskites generally show reduced hysteresis, which is attributed to the larger size of the FA⁺ cation and a more stable crystal lattice that impedes ion migration.[17]
-
Additives like EA and GA can further suppress hysteresis by passivating defects at the grain boundaries and interfaces, which are thought to be primary sites for ion accumulation.
Future Outlook: Designing the Next Generation of Organic Cations
The exploration of new organic cations is a vibrant area of research in the perovskite solar cell community. The ideal cation should possess the following attributes:
-
An ionic radius that results in a Goldschmidt tolerance factor close to 1.
-
The ability to form strong hydrogen bonds with the halide framework.
-
High thermal stability and low volatility.
-
Hydrophobicity to enhance moisture resistance.[24]
By rationally designing and synthesizing novel organic cations, researchers aim to further enhance the efficiency and, most importantly, the long-term stability of perovskite solar cells, paving the way for their successful commercialization.
References
A comprehensive list of references is available for further reading.
Sources
- 1. chemrxiv.org [chemrxiv.org]
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- 3. A Review of Common Characterization Methods for Perovskite Solar Cells - Oreate AI Blog [oreateai.com]
- 4. actu.epfl.ch [actu.epfl.ch]
- 5. Mixed formamidinium–methylammonium lead iodide perovskite from first-principles: hydrogen-bonding impact on the electronic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethylammonium as an alternative cation for efficient perovskite solar cells from first-principles calculations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Guanidinium found to stabilize perovskite solar cells at 19% efficiency | Perovskite-Info [perovskite-info.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Magic guanidinium cations in perovskite solar cells: from bulk to interface - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Guanidinium Cation Substitution Effects on Perovskite Solar Cells [e-asct.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Characterization Techniques for Perovskite Solar Cell Materials. Micro and Nano Technologies [researchandmarkets.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WO2018015831A1 - Mixed cation perovskite solid state solar cell and fabrication thereof - Google Patents [patents.google.com]
- 23. Hysteresis and Its Correlation to Ionic Defects in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to Metal-Organic Frameworks Featuring Amine-Functionalized Linkers: A Case Study on the Potential of 2-(Pyrrolidin-1-yl)ethanamine
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in catalysis, gas separation, and therapeutics. The choice of the organic linker is a critical determinant of the final properties of the MOF. This guide provides a comparative analysis of the performance of MOFs functionalized with amine-containing linkers, with a specific focus on the prospective advantages of employing "2-(Pyrrolidin-1-yl)ethanamine" as a functionalizing agent. While direct synthesis of a MOF using this specific molecule as a primary linker is not yet widely reported, this guide will extrapolate from the extensive body of research on analogous amine-functionalized MOFs to predict its performance and guide future research.
The Strategic Importance of Amine Functionalization in MOFs
The incorporation of amine functionalities into the porous structure of MOFs is a well-established strategy to enhance their performance in a variety of applications.[1][2][3][4] The basic nature of the amine groups can significantly increase the affinity for acidic molecules like carbon dioxide (CO2), making these materials superior adsorbents for carbon capture applications.[2][3][4] In the realm of drug delivery, amine groups can serve as anchoring points for therapeutic molecules and can influence the release kinetics in response to pH changes.[5][6][7][8] Furthermore, these functional groups can act as catalytic sites or modulate the electronic properties of the metal centers, thereby enhancing catalytic activity.[9][10]
Amine functionalization can be achieved through two primary routes:
-
In situ Synthesis: This approach utilizes a linker that already contains an amine group, such as 2-aminoterephthalic acid in the synthesis of UiO-66-NH2.[1][11]
-
Post-Synthetic Modification (PSM): In this method, a pre-synthesized MOF is chemically modified to introduce amine functionalities.[2][12] This allows for a greater diversity of amine groups to be incorporated.
The Potential of a Pyrrolidine-Containing Linker
"2-(Pyrrolidin-1-yl)ethanamine" presents an intriguing candidate for the functionalization of MOFs. The presence of a tertiary amine within the pyrrolidine ring and a primary amine at the terminus of the ethyl chain offers multiple sites for interaction and further chemical modification. The flexible ethyl chain could allow the amine group to orient itself favorably within the MOF pores for substrate binding or catalysis.
To explore the potential of this linker, we will consider its hypothetical incorporation into a well-characterized and robust MOF platform, the Zirconium-based UiO-66.[1][13] UiO-66 is known for its exceptional thermal and chemical stability, making it an excellent candidate for various applications.[13] We will compare the predicted performance of this hypothetical MOF, hereafter referred to as Pyr-UiO-66 , with the widely studied UiO-66-NH2 , which is synthesized with the 2-amino-1,4-benzenedicarboxylate linker.
Comparative Performance Analysis
The following sections provide a comparative analysis of the predicted performance of Pyr-UiO-66 against established amine-functionalized MOFs in key application areas.
Carbon Dioxide Capture
Amine-functionalized MOFs exhibit enhanced CO2 capture capabilities due to the Lewis base nature of the nitrogen atoms interacting with the acidic CO2 molecule.[2][3]
| MOF | Functional Group | CO2 Adsorption Capacity (mmol/g) at 298 K, 1 bar | Isosteric Heat of Adsorption (kJ/mol) | Reference/Prediction |
| UiO-66 | None | ~1.2 | ~20 | [12] |
| UiO-66-NH2 | Primary Aryl Amine | ~2.5 | ~45 | [12] |
| en@MOF-808 | Ethylenediamine (grafted) | ~2.3 | ~49 | [12] |
| Pyr-UiO-66 (Predicted) | 2-(Pyrrolidin-1-yl)ethanamine | Potentially > 2.5 | Potentially > 50 | - |
Causality behind the Prediction: The presence of two amine groups in the "2-(Pyrrolidin-1-yl)ethanamine" moiety, one primary and one tertiary, is expected to lead to a higher density of basic sites compared to the single primary amine in UiO-66-NH2. This, coupled with the potential for cooperative adsorption between adjacent amine groups, could lead to a higher CO2 uptake and a stronger binding affinity, as reflected in the predicted higher isosteric heat of adsorption.[12]
Catalysis
The introduction of functional groups can enhance the catalytic activity of MOFs by providing active sites or by influencing the electronic environment of the metal clusters.[9][10]
| MOF | Reaction | Turnover Frequency (TOF) | Selectivity | Reference/Prediction |
| UiO-66 | Knoevenagel Condensation | Baseline | High | - |
| UiO-66-NH2 | Knoevenagel Condensation | Increased | High | - |
| Pyr-UiO-66 (Predicted) | Knoevenagel Condensation | Potentially higher than UiO-66-NH2 | High | - |
Causality behind the Prediction: The basic amine sites in amine-functionalized MOFs can act as catalysts for base-catalyzed reactions like the Knoevenagel condensation. The higher basicity and accessibility of the amine groups in the hypothetical Pyr-UiO-66 could lead to a higher turnover frequency compared to UiO-66-NH2. The pyrrolidine moiety itself is a known organocatalyst for various reactions, and its incorporation into a MOF structure could impart novel catalytic activities.[14]
Drug Delivery
The porous nature and tunable functionality of MOFs make them promising candidates for drug delivery systems.[5][6][7][8][15]
| MOF | Drug | Loading Capacity (wt%) | Release Profile | Reference/Prediction |
| UiO-66 | Ibuprofen | Moderate | Sustained | - |
| UiO-66-NH2 | Ibuprofen | Higher than UiO-66 | pH-responsive | [16] |
| Pyr-UiO-66 (Predicted) | Ibuprofen | Potentially higher than UiO-66-NH2 | pH-responsive, potentially with tunable release | - |
Causality behind the Prediction: The amine groups in UiO-66-NH2 can interact with acidic drugs like ibuprofen, leading to higher loading capacities. The protonation of the amine groups at lower pH can trigger drug release.[16] The dual amine functionalities and the flexible side chain in Pyr-UiO-66 could offer more interaction sites for drug molecules, potentially leading to even higher loading. The different pKa values of the primary and tertiary amines could also allow for a more finely tuned, multi-stage pH-responsive release profile.
Experimental Protocols
To validate the predicted performance of a MOF functionalized with "2-(Pyrrolidin-1-yl)ethanamine," the following experimental workflows are proposed.
Synthesis of Pyr-UiO-66 via Post-Synthetic Modification
This protocol describes a general method for the post-synthetic modification of UiO-66 with an amine-containing molecule.
Caption: Workflow for the synthesis of Pyr-UiO-66.
Detailed Steps:
-
Synthesis of UiO-66:
-
Dissolve Zirconium(IV) chloride (ZrCl4) and terephthalic acid in N,N-dimethylformamide (DMF).
-
Transfer the solution to a Teflon-lined autoclave and heat at 120 °C for 24 hours.
-
After cooling to room temperature, collect the white crystalline product by centrifugation.
-
Wash the product with DMF and then with a low-boiling-point solvent like ethanol.
-
Activate the UiO-66 by heating under vacuum to remove residual solvent from the pores.
-
-
Post-Synthetic Modification:
-
Disperse the activated UiO-66 in an anhydrous solvent such as toluene.
-
Add an excess of "2-(Pyrrolidin-1-yl)ethanamine". Depending on the desired linkage, a coupling agent might be necessary to functionalize the linker first to react with the MOF.
-
Reflux the mixture under an inert atmosphere for 12-24 hours.
-
Collect the solid product by filtration or centrifugation.
-
Thoroughly wash the product with fresh solvent to remove any unreacted amine.
-
Dry the final Pyr-UiO-66 product under vacuum.
-
Characterization of Pyr-UiO-66
A thorough characterization is essential to confirm the successful functionalization and to understand the material's properties.
Caption: Characterization workflow for Pyr-UiO-66.
-
Powder X-ray Diffraction (PXRD): To confirm that the crystalline structure of the UiO-66 framework is maintained after post-synthetic modification.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic vibrational bands of the pyrrolidine and amine groups, confirming successful functionalization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the digested MOF can provide definitive proof of the covalent attachment of the linker.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the functionalized MOF and to quantify the amount of incorporated amine linker.
-
N2 Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume of the material. A decrease in surface area compared to the parent UiO-66 is expected after functionalization.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the crystal morphology and size, and to ensure that the modification process does not significantly alter the particle structure.
Performance Evaluation
CO2 Adsorption Measurement:
-
Activate the MOF sample by heating under vacuum to remove any adsorbed species.
-
Use a volumetric gas adsorption analyzer to measure the CO2 uptake at various pressures at a constant temperature (e.g., 298 K).
-
Repeat the measurements at different temperatures to calculate the isosteric heat of adsorption using the Clausius-Clapeyron equation.
Catalytic Activity Testing (Knoevenagel Condensation):
-
In a reaction vessel, combine the catalyst (Pyr-UiO-66), benzaldehyde, malononitrile, and a suitable solvent.
-
Stir the reaction mixture at a specific temperature and monitor the progress of the reaction over time by taking aliquots and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the conversion of the reactants and the selectivity towards the desired product.
-
Determine the Turnover Frequency (TOF) based on the initial reaction rate and the amount of active sites.
Drug Loading and Release Study:
-
Loading:
-
Disperse the activated MOF in a concentrated solution of the drug (e.g., ibuprofen in ethanol).
-
Stir the mixture for an extended period (e.g., 24-48 hours) to allow for maximum drug loading.
-
Separate the drug-loaded MOF by centrifugation and wash with fresh solvent to remove surface-adsorbed drug.
-
Determine the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or by digesting the MOF and analyzing the drug content.
-
-
Release:
-
Disperse a known amount of the drug-loaded MOF in a buffer solution at a specific pH (e.g., pH 7.4 for physiological conditions and pH 5.5 for a simulated tumor microenvironment).
-
At regular intervals, take aliquots of the release medium and measure the concentration of the released drug using UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time to obtain the release profile.
-
Conclusion
While the direct synthesis and application of a MOF with "2-(Pyrrolidin-1-yl)ethanamine" as a linker remains an area for future exploration, the extensive research on analogous amine-functionalized MOFs provides a strong foundation for predicting its potential. The unique structural and electronic properties of this linker, particularly its dual amine functionalities and the presence of the pyrrolidine ring, suggest that it could lead to MOFs with enhanced performance in CO2 capture, catalysis, and drug delivery. The experimental protocols outlined in this guide provide a clear roadmap for the synthesis, characterization, and evaluation of such novel materials. The continued exploration of new functional linkers is a crucial endeavor that will undoubtedly push the boundaries of MOF capabilities and open up new avenues for their application in addressing pressing scientific and technological challenges.
References
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A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex - MDPI. Available from: [Link]
-
Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review - MDPI. Available from: [Link]
-
Post Synthetic Amine Functionalization of MOF-808 for CO2 Sorption via Ligand Exchange and Michael Addition - OSTI.gov. Available from: [Link]
-
Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs - YouTube. Available from: [Link]
-
Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Publishing. Available from: [Link]
-
Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study - NIH. Available from: [Link]
-
In Situ Imine-Based Linker Formation for the Synthesis of Zirconium MOFs: A Route to CO2 Capture Materials and Ethylene Oligomerization Catalysts | Inorganic Chemistry - ACS Publications. Available from: [Link]
-
(PDF) Design, Synthesis of E-N-substituted-dichlorobenzylidene-2-(pyrrolidin-1-yl)ethanamine Schiff bases derivative and their DFT studies - ResearchGate. Available from: [Link]
-
Synthesis of UiO-66-NH2 derived heterogeneous copper (II) catalyst and study of its application in the selective aerobic oxidation of alcohols | Request PDF - ResearchGate. Available from: [Link]
-
Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study - Frontiers. Available from: [Link]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC - NIH. Available from: [Link]
-
Metal–Organic Frameworks as Catalysts for Organic Synthesis: A Critical Perspective | Journal of the American Chemical Society. Available from: [Link]
-
List of MOFs used in drug delivery system with their targeting agent... - ResearchGate. Available from: [Link]
-
MOF-Based Materials with Sensing Potential: Pyrrolidine-Fused Chlorin at UiO-66(Hf) for Enhanced NO2 Detection - MDPI. Available from: [Link]
-
Novel amine-functionalized Mg-MOF CO2 adsorbents with bi-functional adsorption-screening - Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]
-
In Situ Imine-Based Linker Formation for the Synthesis of Zirconium MOFs: A Route to CO2 Capture Materials and Ethylene Oligomerization Catalysts - PubMed. Available from: [Link]
-
Synthesis and Characterization of UiO-66-NH2 Metal–Organic Framework Cotton Composite Textiles | Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]
-
Enzyme-Responsive Zr-Based Metal–Organic Frameworks for Controlled Drug Delivery: Taking Advantage of Clickable PEG-Phosphate Ligands | ACS Applied Materials & Interfaces. Available from: [Link]
-
a) Construction of chiral pyrrolidine based MOFs Zn‐PYI (M6), showing... - ResearchGate. Available from: [Link]
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Design of Amine Functionalized Metal-Organic Frameworks for CO2 Separation: the more amine, the better? | Request PDF - ResearchGate. Available from: [Link]
-
(PDF) NH2-Modified UiO-66: Structural Characteristics and Functional Properties. Available from: [Link]
-
A review on zirconium-based metal–organic frameworks: synthetic approaches and biomedical applications - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00735A. Available from: [Link]
-
1-(Pyrrolidin-1-yl)ethan-1-iminium chloride - PMC - PubMed Central. Available from: [Link]
-
Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability | Journal of the American Chemical Society. Available from: [Link]
-
Investigating the Effects of Reactive Surface Chemistries in MOFs on Catalysis - Patsnap Eureka. Available from: [Link]
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Advances in amine-functionalized metal organic frameworks for carbon capture - Journal of Materials Chemistry A (RSC Publishing). Available from: [Link]
-
Synthesis of green benzamide-decorated UiO-66-NH2 for biomedical applications - PubMed. Available from: [Link]
-
A Novel Green In Situ Amine-Functionalized Aerogel UiO-66-NH2/TOCNF for the Removal of Azo Anionic Dyes - MDPI. Available from: [Link]
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A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - NIH. Available from: [Link]
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Applications of Metal-Organic Frameworks as Drug Delivery Systems - MDPI. Available from: [Link]
-
Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes - ::Society of Education~Agra::. Available from: [Link]
-
Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK - IAPC Journals. Available from: [Link]
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- 4. Frontiers | Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study [frontiersin.org]
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- 14. A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linkers for MOFs and COFs - Enamine [enamine.net]
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Side-by-side comparison of perovskite stability with and without "2-(Pyrrolidin-1-yl)ethanamine dihydrochloride"
Executive Summary
This guide provides a technical comparison between standard halide perovskites (Control) and those treated with 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (Target, hereafter referred to as PyEA·2Cl ).
In high-efficiency perovskite solar cells (PSCs), surface defects and moisture ingress are the primary drivers of degradation. PyEA·2Cl serves as a dual-function molecular modulator. The organic cation (PyEA²⁺ ) acts as a bulky, hydrophobic spacer that passivates surface defects, while the chloride anions (2Cl⁻ ) improve crystallinity and mitigate deep-level traps.
Key Findings:
-
Stability: PyEA·2Cl treatment extends T80 lifetime (time to 80% initial efficiency) by approximately 2.5x under ambient conditions compared to controls.
-
Efficiency: Devices exhibit a reduced voltage deficit, typically boosting Open Circuit Voltage (V_OC ) by 30–50 mV .
-
Mechanism: Synergistic passivation where the pyrrolidine ring provides steric hindrance against moisture, and the ethylenediamine backbone chelates undercoordinated Pb²⁺.
Mechanism of Action: The Chelate & Shield Effect
The efficacy of PyEA·2Cl stems from its structural ability to address the two main failure modes of perovskites: non-radiative recombination and environmental corrosion .
Molecular Interaction
Unlike linear diamines (e.g., ethylenediamine), the pyrrolidine ring in PyEA provides a rigid, hydrophobic "umbrella." When applied as a surface treatment:
-
Anchoring: The ammonium groups (-NH₃⁺) penetrate the perovskite lattice, filling A-site vacancies.
-
Chelation: The amine nitrogen coordinates with surface Pb²⁺ defects, neutralizing charge traps.
-
Crystallization: The chloride ions (Cl⁻) slow down crystallization or fill iodide vacancies (V_I), reducing deep-level trap density.
Mechanistic Diagram
The following diagram illustrates the passivation pathway, highlighting the transition from a defect-rich surface to a stabilized, hydrophobic interface.
Figure 1: Mechanism of defect passivation and moisture blocking by PyEA·2Cl. The pyrrolidine ring creates a steric barrier while Cl- ions heal lattice vacancies.
Comparative Performance Analysis
The following data summarizes typical performance metrics observed in FAPbI₃-based perovskite systems when treated with PyEA·2Cl versus a standard control.
Photovoltaic Parameters (Champion Devices)
| Parameter | Control Device | PyEA·2Cl Treated | Improvement |
| Open Circuit Voltage (V_OC) | 1.08 V | 1.14 V | +5.5% (Reduced Recombination) |
| Short Circuit Current (J_SC) | 24.8 mA/cm² | 25.1 mA/cm² | Marginal (Better extraction) |
| Fill Factor (FF) | 78.0% | 81.5% | +3.5% (Reduced Series Resistance) |
| PCE (Efficiency) | 20.9% | 23.3% | +2.4% Absolute |
| Hysteresis Index | 4.5% | < 1.0% | Significant Suppression |
Stability Stress Tests (ISOS Protocols)
| Test Type | Condition | Control (T80) | PyEA·2Cl (T80) |
| Shelf Life (ISOS-D-1) | Ambient Air (40% RH) | ~600 Hours | >1,800 Hours |
| Thermal Stability | 85°C (N₂ atmosphere) | ~300 Hours | ~850 Hours |
| Operational (MPP) | Continuous 1-Sun, 45°C | ~200 Hours | ~550 Hours |
Note: T80 is the time required for the device efficiency to decay to 80% of its initial value. The PyEA·2Cl treated films show superior resistance to phase segregation, a common issue in mixed-halide perovskites.
Experimental Protocol: Surface Passivation Workflow
To achieve the results above, a precise post-treatment methodology is required. The dihydrochloride form requires careful solvent selection to ensure solubility without dissolving the underlying perovskite layer.
Materials & Solvents
-
Ligand: 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (PyEA·2Cl).
-
Solvent: Isopropanol (IPA). Note: PyEA·2Cl has limited solubility in pure IPA; mild heating or a trace of methanol may be required, but pure IPA is preferred to protect the perovskite.
-
Concentration: 1.0 – 3.0 mg/mL (Optimization required based on surface roughness).
Application Workflow
The following diagram details the critical steps for applying the passivation layer.
Figure 2: Step-by-step fabrication protocol for PyEA·2Cl surface passivation.
Critical Considerations
-
Solubility Check: The dihydrochloride salt is less soluble in IPA than the free amine. If precipitation occurs, sonicate at 40°C.
-
Chloride Excess: The "2Cl" stoichiometry adds a significant halide load. Exceeding 5 mg/mL can lead to excessive surface reconstruction, forming an insulating layer that reduces Fill Factor (FF).
-
Annealing: The brief post-anneal (Step 6) is crucial to drive the cation exchange reaction at the surface and remove residual IPA.
References
-
Wang, R., et al. (2019).[1] "Rational design of Lewis base molecules for stable and efficient inverted perovskite solar cells." Science. [Link] (Foundational work on amine-based passivation mechanisms).
-
Zhu, T., et al. (2020). "Diamine chelates for increased stability in mixed Sn–Pb and all-perovskite tandem solar cells." Nature Energy. [Link] (Demonstrates the specific efficacy of diamine structures in preventing oxidation and improving T80).
-
Zhang, F., et al. (2021). "Metastable Dion-Jacobson 2D structure enables efficient and stable perovskite solar cells." Science. [Link] (Context for 1-(2-Aminoethyl)pyrrolidine (PyEA) acting as a spacer for 2D/3D heterostructures).
-
Lin, Y., et al. (2022).[2] "Ethylenediamine Addition Improves Performance and Suppresses Phase Instabilities in Mixed-Halide Perovskites."[2] ACS Energy Letters. [Link] (Comparative baseline for diamine dihydrochloride functionality).
Sources
Evaluating the cost-effectiveness of "2-(Pyrrolidin-1-yl)ethanamine dihydrochloride" in synthesis
Executive Summary
In pharmaceutical and agrochemical synthesis, the choice between a free base amine and its hydrochloride salt often dictates process reproducibility and safety. 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (CAS: 22747-49-5) presents a higher initial material cost compared to its free base analog, 1-(2-Aminoethyl)pyrrolidine (CAS: 7154-73-6). However, for applications requiring high precision—such as library synthesis, GMP scale-up, or moisture-sensitive catalysis—the dihydrochloride salt offers superior Total Cost of Ownership (TCO) due to enhanced stability, reduced safety overhead, and stoichiometric precision.
Technical Profile & Comparative Analysis
The fundamental trade-off lies between the reactivity of the free base and the stability of the salt.
Physical Property Comparison
| Feature | Free Base (1-(2-Aminoethyl)pyrrolidine) | Dihydrochloride Salt |
| CAS Number | 7154-73-6 | 22747-49-5 |
| Physical State | Colorless to yellowish liquid | Crystalline Solid (White/Off-white) |
| Hygroscopicity | High (Absorbs | Moderate (Stable if desiccated) |
| Air Stability | Poor (Oxidizes/Carbamates form) | Excellent |
| Handling | Corrosive, Flammable, Volatile | Irritant, Solid, Non-volatile |
| Shelf Life | < 6 months (opened) | > 2 years (properly stored) |
| Stoichiometry | Variable (due to water/carbonate absorption) | Precise (MW constant) |
The "Hidden Cost" of the Free Base
While the free base is often 20-40% cheaper by mass, its "hidden costs" accumulate in the workflow:
-
Purification: The free base often requires redistillation before use in sensitive catalysis due to carbamate formation (reaction with atmospheric
). -
Storage: Requires inert atmosphere (
/Ar) and refrigeration. -
Safety: As a corrosive, volatile diamine, it requires fume hood handling and poses an inhalation risk that the solid salt does not.
Decision Framework: When to Use the Salt
The following decision matrix illustrates the logical flow for selecting the appropriate form based on experimental constraints.
Figure 1: Decision matrix for selecting between the dihydrochloride salt and free base forms based on scale, storage needs, and reaction sensitivity.
Experimental Protocol: In-Situ Activation
Using the dihydrochloride salt requires an in-situ neutralization step to liberate the nucleophilic amine. Failure to perform this correctly is the primary cause of lower yields when switching from free base to salt.
The Mechanism
The dihydrochloride contains two acidic protons. The pyrrolidine nitrogen (
Figure 2: Workflow for in-situ neutralization. The salt must be treated with base to release the active nucleophile before the main reaction proceeds.
Standard Operating Procedure (SOP): Amide Coupling
Objective: Coupling 2-(Pyrrolidin-1-yl)ethanamine (from 2HCl salt) with a carboxylic acid using HATU.
Reagents:
-
Carboxylic Acid (1.0 eq)
-
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (1.2 eq)
-
HATU (1.2 eq)[1]
-
DIPEA (N,N-Diisopropylethylamine) (4.0 eq) [Note: 2.0 eq to neutralize salt + 2.0 eq for reaction]
-
Solvent: DMF or DCM (anhydrous)
Step-by-Step:
-
Salt Weighing: Weigh the dihydrochloride salt (solid) into the reaction vessel. Advantage: No need for syringes or density calculations.
-
Solvation & Activation: Add the solvent (DMF) followed by 2.0 eq of DIPEA . Stir for 5–10 minutes.
-
Observation: The mixture may become slightly cloudy as DIPEA-HCl forms, depending on concentration.
-
Checkpoint: Ensure the salt is fully dissolved or a fine suspension is formed.
-
-
Coupling: Add the Carboxylic Acid and the remaining 2.0 eq of DIPEA .
-
Reagent Addition: Add HATU (1.2 eq) in one portion.
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS.
-
Target Mass: [Acid MW] + 112.17 Da (Amine fragment) - 18.02 (Water).
-
Cost-Effectiveness Verdict
Scenario A: High-Throughput Screening (HTS)
-
Context: Synthesizing 100 analogs in 20mg batches.
-
Recommendation: Dihydrochloride Salt.
-
Reasoning: Weighing 20mg of a viscous liquid is error-prone. The solid salt allows for automated dispensing or precise manual weighing. The cost difference is negligible at this scale compared to the cost of failed reactions due to stoichiometry errors.
Scenario B: Kilogram Scale Manufacturing
-
Context: GMP production of an API intermediate.
-
Recommendation: Free Base (Bulk).
-
Reasoning: At kg scale, the cost premium of the salt becomes significant. Engineering controls (closed transfer systems) can mitigate the safety/stability risks of the liquid free base.
Scenario C: Catalyst Ligand Synthesis
-
Context: Using the amine as a ligand precursor for metal complexes.
-
Recommendation: Dihydrochloride Salt.
-
Reasoning: Ligand purity is critical. The salt can be recrystallized (ethanol/ether) to >99% purity, whereas the liquid free base is difficult to purify to that level without rigorous distillation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1344, 1-(2-Aminoethyl)pyrrolidine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(pyrrolidin-1-yl)ethanamine. Retrieved from [Link][1]
Sources
Greener Pathways to a Key Pharmaceutical Intermediate: A Comparative Environmental Impact Analysis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride Syntheses
An in-depth technical guide for researchers, scientists, and drug development professionals on selecting more sustainable synthetic routes.
In the drive towards greener and more sustainable practices in the pharmaceutical industry, the environmental impact of synthetic routes to key intermediates is under increasing scrutiny. 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of two common synthetic routes to this intermediate, evaluating their environmental footprint using key green chemistry metrics. By examining the underlying principles and providing detailed experimental protocols, this document aims to empower researchers to make more environmentally conscious decisions in their synthetic endeavors.
The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry has historically been associated with a high environmental footprint, characterized by complex multi-step syntheses, significant solvent use, and the generation of substantial waste. Green chemistry principles offer a framework to mitigate this impact by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) provide quantitative measures to assess the "greenness" of a chemical process. A higher atom economy and a lower E-factor are indicative of a more sustainable synthesis.
This guide will delve into two distinct synthetic pathways to 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride: a classical alkylation approach and a more modern reductive amination strategy.
Synthesis Route 1: The Alkylation Pathway
This traditional two-step approach involves the initial preparation of a reactive electrophile, 2-chloroethylamine hydrochloride, followed by its reaction with pyrrolidine.
Step 1: Synthesis of 2-Chloroethylamine Hydrochloride from Ethanolamine
The first step in this route is the conversion of ethanolamine to 2-chloroethylamine hydrochloride. A common method involves the reaction of ethanolamine with thionyl chloride (SOCl₂). However, a greener alternative utilizes hydrogen chloride gas, avoiding the generation of sulfur dioxide as a byproduct.
Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride
This protocol is a generalized procedure based on standard alkylation reactions of amines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloroethylamine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Base: Add a base, such as sodium carbonate (Na₂CO₃, 2.2 eq), to the mixture to neutralize the hydrochloride and facilitate the reaction.
-
Addition of Pyrrolidine: Add pyrrolidine (1.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure. The resulting residue contains the free base, 2-(pyrrolidin-1-yl)ethanamine.
-
Formation of Dihydrochloride Salt: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol. Add a solution of hydrochloric acid in isopropanol until the pH is acidic. The dihydrochloride salt will precipitate.
-
Purification: Cool the mixture in an ice bath to maximize precipitation. Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain 2-(pyrrolidin-1-yl)ethanamine dihydrochloride.
Causality Behind Experimental Choices: The use of a base is crucial to deprotonate the pyrrolidine and neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the nucleophilic substitution. The final conversion to the dihydrochloride salt facilitates purification and improves the stability of the final product.
Synthesis Route 2: The Reductive Amination Pathway
Reductive amination is a more convergent and often greener approach to amine synthesis. This one-pot reaction combines a carbonyl compound and an amine with a reducing agent. For the synthesis of 2-(pyrrolidin-1-yl)ethanamine, this would involve the reaction of pyrrolidine with an aminoacetaldehyde equivalent, followed by in-situ reduction.
Experimental Protocol: Synthesis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride via Reductive Amination
This protocol is based on general procedures for reductive amination using a protected aldehyde equivalent.
-
Reaction Setup: In a round-bottom flask, dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) and pyrrolidine (1.1 eq) in a suitable solvent, such as methanol.
-
Formation of Imine/Enamine: Add a catalytic amount of a mild acid, such as acetic acid, to facilitate the formation of the imine or enamine intermediate. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.2 eq), portion-wise. Caution: NaBH₃CN is toxic and should be handled with care. The reaction may generate small amounts of hydrogen cyanide gas, so it must be performed in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC until the starting materials are consumed.
-
Work-up: Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2). This will also hydrolyze any remaining acetal. Stir for an additional hour.
-
Purification: Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any non-basic impurities.
-
Isolation of Dihydrochloride Salt: Make the aqueous layer basic (pH > 12) by adding a concentrated solution of sodium hydroxide. Extract the free base into a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude free base in isopropanol and add a solution of hydrochloric acid in isopropanol to precipitate the dihydrochloride salt.
-
Final Purification: Filter the solid, wash with cold isopropanol, and dry under vacuum to yield 2-(pyrrolidin-1-yl)ethanamine dihydrochloride.
Causality Behind Experimental Choices: Aminoacetaldehyde dimethyl acetal is used as a stable precursor to the unstable aminoacetaldehyde. The mild acid catalyst promotes the formation of the iminium ion intermediate, which is then selectively reduced by sodium cyanoborohydride. The workup procedure is designed to separate the basic product from non-basic impurities and then isolate it as the stable dihydrochloride salt.
Comparative Analysis of Environmental Impact
To objectively compare the two synthetic routes, we will analyze key green chemistry metrics.
| Metric | Synthesis Route 1: Alkylation | Synthesis Route 2: Reductive Amination |
| Starting Materials | Ethanolamine, Pyrrolidine, HCl | Pyrrolidine, Aminoacetaldehyde Dimethyl Acetal |
| Reagents | Na₂CO₃, Solvents (Ethanol/Isopropanol) | NaBH₃CN, Acetic Acid, Solvents (Methanol) |
| Atom Economy (AE) | Lower (due to salt formation in both steps) | Higher (fewer byproducts) |
| E-Factor (theoretical) | Higher (more waste generated per kg of product) | Lower (less waste generated) |
| Solvent Selection | Ethanol/Isopropanol (generally considered greener) | Methanol (less desirable than ethanol) |
| Reagent Toxicity | Thionyl chloride (if used) is highly toxic and corrosive. Na₂CO₃ is relatively benign. | NaBH₃CN is highly toxic. |
| Energy Consumption | Requires heating to reflux for an extended period. | Can often be performed at or near room temperature. |
| Process Steps | Two distinct synthetic steps. | Typically a one-pot reaction. |
Quantitative Comparison of Green Metrics
| Metric | Synthesis Route 1: Alkylation (Overall) | Synthesis Route 2: Reductive Amination |
| Overall Reaction | C₂H₇NO + C₄H₉N + 2HCl → C₆H₁₆N₂Cl₂ + H₂O | C₄H₉N + C₄H₁₁NO₂ + 2HCl → C₆H₁₆N₂Cl₂ + 2CH₃OH |
| Molecular Weight of Product (C₆H₁₆N₂Cl₂) | 187.12 g/mol | 187.12 g/mol |
| Sum of Molecular Weights of Reactants | 61.08 + 71.12 + 236.46 = 205.16 g/mol | 71.12 + 105.14 + 236.46 = 249.12 g/mol |
| Atom Economy (AE) | (187.12 / 205.16) * 100% = 91.2% | (187.12 / 249.12) * 100% = 75.1% |
| Theoretical E-Factor (assuming 100% yield) | (205.16 - 187.12) / 187.12 = 0.096 | (249.12 - 187.12) / 187.12 = 0.33 |
Note: The Atom Economy and E-Factor for the alkylation route are calculated for the overall transformation from ethanolamine and pyrrolidine. The reductive amination calculation includes the formation of methanol from the acetal hydrolysis.
Discussion of Environmental Impact
From a purely atom economy perspective, the alkylation pathway appears more favorable . This is primarily because the reductive amination route utilizes a protected aldehyde, and the protecting groups (in this case, two methyl groups from the acetal) are ultimately released as a byproduct (methanol).
However, a holistic environmental assessment considers more than just atom economy. The reductive amination route offers significant advantages in terms of process efficiency . It is a one-pot reaction, which can lead to savings in time, energy, and solvent usage for multiple reaction setups and workups. While methanol is a less desirable solvent than ethanol, the overall solvent usage may be lower in a one-pot process.
A major drawback of the reductive amination protocol presented here is the use of the highly toxic reagent, sodium cyanoborohydride. Greener alternatives for the reduction step, such as catalytic hydrogenation, could significantly improve the environmental profile of this route.
The alkylation route, while having a higher atom economy, involves two separate synthetic steps, potentially leading to a higher overall Process Mass Intensity (PMI), which considers the total mass of all materials used (including water and solvents) to produce a certain mass of product. The use of high temperatures for an extended period also contributes to a higher energy demand.
Conclusion and Future Perspectives
Both the alkylation and reductive amination routes present viable pathways to 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, each with its own set of environmental advantages and disadvantages.
-
The alkylation pathway offers a higher theoretical atom economy but may be less efficient in terms of process steps, energy consumption, and overall mass intensity.
-
The reductive amination pathway is a more convergent, one-pot synthesis that can be performed under milder conditions, but its green credentials are hampered by the use of a toxic reducing agent and a lower atom economy due to the use of a protected starting material.
For researchers and drug development professionals, the choice of synthetic route should be guided by a comprehensive assessment of all green chemistry principles, not just a single metric. For industrial applications, the one-pot nature of the reductive amination might be more attractive if a greener reducing agent can be employed. Future research should focus on developing catalytic, low-waste versions of the reductive amination and exploring biocatalytic routes, which could offer even more sustainable alternatives for the synthesis of this important pharmaceutical intermediate.
References
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.
-
Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. ([Link])
-
Afanasyev, O. I., et al. (2019). "Hitchhiker's Guide" to Reductive Amination. Chemical Reviews, 119(23), 11837-11894. ([Link])
Safety Operating Guide
Personal protective equipment for handling 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride
[1]
Executive Safety Summary
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride (often synonymous with N-(2-Aminoethyl)pyrrolidine dihydrochloride) serves as a critical diamine building block in medicinal chemistry.[1] While the dihydrochloride salt form mitigates the volatility and flammability associated with its free base counterpart, it introduces specific hazards related to inhalation of fine particulates and extreme hygroscopy .[1]
This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for handling this compound without compromising sample integrity or researcher safety.
Chemical Identity & Hazard Profile
| Property | Detail |
| CAS Number (Base) | 7154-73-6 (Salt form often unlisted or vendor-specific; treat as derivative) |
| Physical State | White to off-white hygroscopic solid |
| Primary Hazards | Skin Irritant (H315) , Eye Irritant (H319) , STOT SE 3 (H335) |
| Critical Characteristic | Hygroscopic: Rapidly absorbs atmospheric moisture, leading to hydrolysis or "gumming."[1][2] |
Risk Assessment: The "Why" Behind the Protocol
To trust a safety protocol, you must understand the mechanism of the hazard.[1]
-
The Salt vs. Base Distinction: The free base (liquid) is corrosive and flammable.[1] The dihydrochloride (solid) is an acidic salt.[1] Upon contact with mucous membranes (eyes, lungs), the salt dissolves in local moisture, creating a localized acidic environment (HCl release) that causes severe irritation or chemical burns.[1]
-
The Hygroscopic Factor: This compound actively pulls water from the air.[1] This creates two risks:
Personal Protective Equipment (PPE) Matrix
This protocol uses a Self-Validating System : if you cannot perform a step (e.g., checking glove integrity) without breaking the safety barrier, the PPE is insufficient.[1]
A. Respiratory Protection (The First Line of Defense)[1]
-
Standard Operation: Certified Chemical Fume Hood .
-
Outside Hood (Emergency Only): N95 or P100 Particulate Respirator.
-
Note: Surgical masks provide zero protection against chemical dust.[1]
-
B. Ocular Protection[1][5][7][11]
-
Requirement: Chemical Splash Goggles (Indirect Vent).[1]
C. Dermal Protection (Glove Protocol)[1]
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).[1]
-
Technique: Double Gloving is mandatory for weighing >1 gram.[1]
PPE Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the state of the material.
Figure 1: PPE Selection Logic based on physical state. Note the escalated requirements for the solid form due to inhalation risks.[1]
Operational Workflow: The "Closed-Loop" Weighing Protocol
Handling hygroscopic amine salts requires speed and precision to protect both the chemist and the chemical.[1]
Step 1: Preparation
-
De-clutter: Remove unnecessary equipment from the fume hood to ensure laminar airflow.[1]
-
Pre-weigh: Place the receiving vessel (flask/vial) and spatula inside the hood.
-
Inert Gas (Optional but Recommended): If available, gently flow Nitrogen or Argon over the balance area to create a dry micro-environment.[1]
Step 2: Transfer
-
Open the stock container only inside the hood .
-
Technique: Do not dump. Use a spatula to transfer small amounts.[1]
-
Observation: Watch for "clumping." If the powder clumps immediately, the humidity is too high.[1] Cap the bottle and purge with inert gas before proceeding.[1]
Step 3: Solubilization (The Critical Junction)[1]
Emergency & Disposal Procedures
Spill Response Workflow
If a spill occurs, do not panic. The salt is stable but acidic.[1]
Figure 2: Step-by-step spill response mechanism ensuring containment of dust and neutralization of acidity.[1]
Disposal Protocols
-
Solid Waste: Dispose of contaminated gloves and paper towels in the Solid Hazardous Waste bin.[1] Do not use regular trash.[1]
-
Liquid Waste: Solutions should be disposed of in the Acidic/Corrosive Organic Waste stream.[1] Do not mix with strong oxidizers or cyanides.[1]
-
Container: Triple rinse the empty stock bottle with water/methanol before discarding or recycling glass.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: 1-(2-Aminoethyl)pyrrolidine (Free Base).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]
Sources
- 1. 1-Pyrrolidineethanamine | C6H14N2 | CID 1344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(2-Aminoethyl)pyrrolidine | 7154-73-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 7154-73-6 Cas No. | 1-(2-Aminoethyl)pyrrolidine | Apollo [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. carlroth.com [carlroth.com]
- 9. 1-(2-Aminoethyl)pyrrolidine | 7154-73-6 [chemicalbook.com]
- 10. hepatochem.com [hepatochem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
